molecular formula C4H11NS B13512506 Ethanethiol, 2-(ethylamino)- CAS No. 5977-97-9

Ethanethiol, 2-(ethylamino)-

Número de catálogo: B13512506
Número CAS: 5977-97-9
Peso molecular: 105.20 g/mol
Clave InChI: KMTRYVQPHVFAFJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Ethanethiol, 2-(ethylamino)- is a useful research compound. Its molecular formula is C4H11NS and its molecular weight is 105.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethanethiol, 2-(ethylamino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanethiol, 2-(ethylamino)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

5977-97-9

Fórmula molecular

C4H11NS

Peso molecular

105.20 g/mol

Nombre IUPAC

2-(ethylamino)ethanethiol

InChI

InChI=1S/C4H11NS/c1-2-5-3-4-6/h5-6H,2-4H2,1H3

Clave InChI

KMTRYVQPHVFAFJ-UHFFFAOYSA-N

SMILES canónico

CCNCCS

Origen del producto

United States

Foundational & Exploratory

Ethanethiol, 2-(ethylamino)- chemical structure and properties

[1]

Synonyms:


1CAS Registry Number:1

Executive Summary

Ethanethiol, 2-(ethylamino)- (molecular formula

radioprotective propertiesnucleophilic deprotecting agents

Functionally, the molecule features a "soft" nucleophilic thiol group and a basic secondary amine, separated by an ethylene bridge. This specific architecture allows it to participate in radical scavenging, hydrogen atom donation, and chelation. While less clinically prominent than its phosphorylated prodrug analogs (e.g., Amifostine metabolites), it serves as a critical model compound for understanding the structure-activity relationships (SAR) of alkyl-substituted aminothiols in radiobiology and chemotherapy detoxification.

Chemical Structure & Physiochemical Properties[1][2][3][4][5][6]

Structural Analysis

The molecule consists of an ethyl group attached to the nitrogen atom of a cysteamine backbone. The secondary amine increases lipophilicity compared to the primary amine of cysteamine, potentially altering cellular uptake and tissue distribution kinetics.

  • Thiol (-SH): The reactive center for radical scavenging and disulfide formation. It has a pKa

    
     8.2–8.5, meaning it exists partially as the thiolate anion at physiological pH, which is the active species for nucleophilic attack.
    
  • Secondary Amine (-NH-): Protonated at physiological pH (pKa

    
     10.7), facilitating electrostatic interaction with the negatively charged phosphate backbone of DNA. This "counter-ion" effect concentrates the radioprotector near the DNA helix, the critical target for radiation damage.
    
Physiochemical Data Table[4][7]
PropertyValueNotes
Molecular Formula

Molecular Weight 105.20 g/mol
Appearance Colorless to pale yellow liquidOxidizes to disulfide upon air exposure.[1]
Boiling Point ~140–145 °C (estimated)Free base.[1] Hydrochloride salt is a solid.
Solubility Soluble in water, ethanol, DMSOHighly hygroscopic (salt forms).[1]
pKa (Thiol) 8.35

0.10
Estimated based on cysteamine homology.[1]
pKa (Amine) 10.75

0.10
Secondary ammonium ion.[1]
LogP 0.50More lipophilic than cysteamine (LogP -0.2).[1]

Synthesis & Manufacturing

The most efficient industrial and laboratory synthesis involves the ring-opening of thiirane (ethylene sulfide) by ethylamine . This route is atom-economical but requires strict control over stoichiometry to prevent the formation of bis(mercaptoethyl)amine byproducts.

Reaction Pathway (Graphviz)

SynthesisThiiraneThiirane(Ethylene Sulfide)IntermediateTransition State(Nucleophilic Attack)Thiirane->Intermediate Ring Opening(SN2)EthylamineEthylamine(Excess)Ethylamine->Intermediate Ring Opening(SN2)Product2-(Ethylamino)ethanethiol(Free Base)Intermediate->Product Main PathwayByproductBis-alkylationByproductsIntermediate->Byproduct Side Reaction(if amine limiting)

Figure 1: Nucleophilic ring-opening synthesis of 2-(ethylamino)ethanethiol.[1]

Synthetic Protocol (Laboratory Scale)

Reagents:

  • Ethylene sulfide (Thiirane): 1.0 eq

  • Ethylamine (anhydrous or 70% aq): 3.0 eq (Excess is critical)

  • Solvent: Benzene or Toluene (inert atmosphere)

Procedure:

  • Preparation: Charge a pressure vessel (autoclave or heavy-walled glass tube) with cold ethylamine solution. Maintain temperature at 0°C.

  • Addition: Slowly add ethylene sulfide dropwise to the stirred amine solution. The reaction is exothermic.

  • Reaction: Seal the vessel and heat to 70–90°C for 3–4 hours.

  • Workup: Cool the vessel. Vent excess ethylamine (scrub into acid trap).

  • Purification: Distill the residue under reduced pressure (vacuum distillation) to isolate the free base.

  • Salt Formation (Optional): Dissolve the oil in dry ethanol and treat with HCl gas to precipitate the hydrochloride salt (more stable for storage).

Mechanism of Action: Radioprotection

The radioprotective efficacy of 2-(ethylamino)ethanethiol relies on "Chemical Repair" and "Radical Scavenging."

The Hydrogen Donation Model

Ionizing radiation creates hydroxyl radicals (


The aminothiol (

The resulting thiyl radical (


Mechanistic Pathway (Graphviz)

MechanismRadiationIonizing RadiationWaterH2O (Cellular)Radiation->WaterOH_Radical•OH Radical(ROS)Water->OH_Radical RadiolysisDNAIntact DNAOH_Radical->DNA H-AbstractionDNA_RadicalDNA Radical(Damage)DNA->DNA_RadicalRepairChemical Repair(H-Atom Transfer)DNA_Radical->RepairDrugN-Ethylcysteamine(R-SH)Drug->RepairRestoredDNARestored DNARepair->RestoredDNAThiylThiyl Radical(RS•)Repair->ThiylDisulfideDisulfide(RSSR)Thiyl->Disulfide Dimerization

Figure 2: Mechanism of radioprotection via hydrogen atom donation (Chemical Repair).[1]

Applications in Drug Development[1]

Radioprotection & Chemoprotection

While amifostine (WR-2721) is the clinical standard,

steric effects
  • Advantage: The ethyl group increases lipophilicity, potentially enhancing blood-brain barrier (BBB) penetration compared to cysteamine.

  • Disadvantage: Secondary amines can be more toxic than primary amines in certain metabolic contexts.

Organic Synthesis Reagent

The diethyl analog, 2-(diethylamino)ethanethiol, is a known reagent for the odorless deprotection of aromatic methyl ethers . The mono-ethyl variant described here exhibits similar reactivity:

  • Reaction: Demethylation of anisole derivatives to phenols.

  • Mechanism: The thiolate attacks the methyl group of the ether, cleaving the C-O bond.

  • Benefit: The amino group allows the malodorous sulfide byproduct to be extracted into the aqueous phase using dilute acid, solving the "stench" problem common with standard thiol reagents.

Experimental Protocols

Thiol Quantification Assay (Ellman's Reagent)

To verify the purity of 2-(ethylamino)ethanethiol (preventing oxidation to disulfide), use the DTNB assay.

Materials:

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).[1]

  • Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0, 1 mM EDTA.

Protocol:

  • Prepare a 10 mM stock solution of the test compound in buffer.

  • Add 50 µL of stock to 950 µL of DTNB solution (100 µM in buffer).

  • Incubate at room temperature for 5 minutes.

  • Measure absorbance at 412 nm .

  • Calculate concentration using the extinction coefficient of TNB (

    
    ).
    

References

  • Chemical Identity & Structure

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9964074, Ethanethiol, 2-(ethylamino)-. Retrieved from [Link]

  • Synthesis Methodology

    • Magano, J., Chen, M. H., Clark, J. D., & Nussbaumer, T. (2006). 2-(Diethylamino)ethanethiol, a New Reagent for the Odorless Deprotection of Aromatic Methyl Ethers. The Journal of Organic Chemistry, 71(18), 7103–7105. (Describes the homologous diethyl synthesis and application). Retrieved from [Link]

  • Radioprotection Mechanisms

    • Murray, D., & McBride, W. H. (1996). Radioprotective agents.[2][3] In Kirk-Othmer Encyclopedia of Chemical Technology. (General review of aminothiol mechanisms).

  • Cysteamine Analogs

    • NIST Chemistry WebBook.[4] Mercaptamine (Cysteamine) and analogs.[5][3][6] Retrieved from [Link]

Thermodynamic Properties of N-Ethyl-2-aminoethanethiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Ethyl-2-aminoethanethiol (also known as N-Ethylcysteamine or NEA ) represents a critical structural modification of the parent aminothiol, cysteamine (2-aminoethanethiol). While cysteamine (WR-347) is a benchmark radioprotector, its clinical utility is limited by rapid metabolism and toxicity. The N-ethyl derivative introduces steric bulk and increased lipophilicity, fundamentally altering its thermodynamic profile, membrane permeability, and reaction kinetics with biological disulfides.

This guide provides a rigorous thermodynamic analysis of N-ethyl-2-aminoethanethiol, focusing on its acid-base dissociation constants (pKa), redox potential (


), and lipophilicity (LogP). These parameters are the determinants of its efficacy as a radical scavenger and drug precursor.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

ParameterValue / Description
IUPAC Name 2-(Ethylamino)ethanethiol
Common Names N-Ethylcysteamine, NEA
Molecular Formula

Molecular Weight 105.20 g/mol
CAS Number 59-96-1 (Generic/Free Base)
Physical State Liquid (Free Base) / Crystalline Solid (HCl Salt)
Boiling Point ~145-150°C (Predicted, Free Base)
Solubility Highly soluble in water, ethanol; soluble in CHCl

(Free Base)

Thermodynamic Parameters

Acid-Base Thermodynamics (pKa)

The ionization state of N-ethyl-2-aminoethanethiol is governed by two macroscopic dissociation constants corresponding to the thiol (-SH) and the secondary amine (-NH-).

  • Thiol Group (

    
    ):  ~8.35
    
  • Amine Group (

    
    ):  ~10.90
    

Scientific Insight: Compared to cysteamine (


), the N-ethyl group exerts a positive inductive effect (+I), slightly increasing the electron density on the nitrogen, thereby raising the 

of the ammonium conjugate acid. This ensures that at physiological pH (7.4), the molecule exists predominantly as the zwitterion (ammonium thiolate) or the cationic thiol , depending on the precise micro-environment.
Ionization Micro-Constants (Graphviz Diagram)

The following diagram illustrates the stepwise ionization and the coexistence of zwitterionic and neutral species.

IonizationEquilibrium Cation Cationic Form (+H3N-R-SH) Zwitterion Zwitterion (+H3N-R-S-) Cation->Zwitterion Ka1 (Thiol) Neutral Neutral Form (H2N-R-SH) Cation->Neutral Ka2 (Amine) Anion Anionic Form (H2N-R-S-) Zwitterion->Anion Ka3 (Amine) Neutral->Anion Ka4 (Thiol)

Figure 1: Micro-speciation of N-ethyl-2-aminoethanethiol. At pH 7.4, the equilibrium shifts between the cationic thiol and the zwitterion, which is the reactive species for disulfide exchange.

Redox Thermodynamics ( )

The standard reduction potential for the thiol/disulfide couple (


) is a measure of its reducing power.
  • Standard Potential (

    
     at pH 7.0):  -0.26 V (Estimated based on Cysteamine/Cystamine couple)
    
  • Mechanism: The N-ethyl group introduces steric hindrance around the sulfur atom, potentially slowing the kinetics of auto-oxidation compared to cysteamine, while maintaining a similar thermodynamic driving force for reducing protein disulfides.

Lipophilicity (LogP)
  • LogP (Octanol/Water): ~0.6 (Predicted)

  • Comparison: Cysteamine has a LogP of ~0.1. The addition of the ethyl group increases lipophilicity by approximately 0.5 log units.

  • Implication: This shift enhances passive diffusion across the lipid bilayer, potentially improving intracellular bioavailability compared to the parent compound.

Experimental Protocols

Determination of pKa via Potentiometric Titration

This protocol uses a self-validating double-titration method to ensure accuracy.

Reagents:

  • 10 mM N-ethyl-2-aminoethanethiol HCl (high purity >98%).

  • 0.1 M NaOH (standardized against KHP).

  • 0.1 M HCl.

  • Degassed ultrapure water (

    
     sparged).
    

Workflow:

  • System Blanking: Calibrate pH electrode (glass/Ag/AgCl) at 25°C using buffers pH 4.01, 7.00, and 10.00.

  • Dissolution: Dissolve 100 mg of analyte in 50 mL degassed water under

    
     blanket (prevents oxidation to disulfide).
    
  • Acid Titration: Acidify to pH 2.0 with 0.1 M HCl to ensure full protonation.

  • Base Titration: Titrate with 0.1 M NaOH in 50 µL increments. Record pH after stabilization (drift < 0.005 pH/min).

  • Data Processing: Plot pH vs. Volume. Use the Bjerrum method or Gran plot analysis to identify inflection points corresponding to

    
     (thiol) and 
    
    
    
    (amine).
Redox Potential Measurement (Cyclic Voltammetry)

Setup: Three-electrode cell (Glassy Carbon Working, Pt Wire Counter, Ag/AgCl Reference). Electrolyte: 0.1 M Phosphate Buffer (pH 7.4).

Workflow (Graphviz Diagram):

CV_Workflow Step1 Electrode Polishing (0.05 µm Alumina) Step2 Solution Prep (1 mM NEA in PBS, N2 purge) Step1->Step2 Step3 Cyclic Voltammetry Scan (-1.0 V to +1.0 V vs Ag/AgCl) Step2->Step3 Step4 Data Analysis (Identify Ep_anodic & Ep_cathodic) Step3->Step4 Step5 Calculation E0' = (Epa + Epc) / 2 Step4->Step5

Figure 2: Workflow for electrochemical determination of redox potential.

Mechanistic Implications in Drug Design

Radioprotection Mechanism

N-Ethyl-2-aminoethanethiol functions via Hydrogen Atom Transfer (HAT) . Upon exposure to ionizing radiation, water radiolysis generates hydroxyl radicals (


).
  • Scavenging:

    
    
    
  • Repair:

    
    
    
  • Termination:

    
     (Disulfide formation)
    

The thermodynamic stability of the S-H bond (BDE ~87 kcal/mol) allows it to donate a hydrogen atom to carbon-centered DNA radicals (repairing the DNA) while forming a relatively stable thiyl radical that dimerizes rather than propagating damage.

Disulfide Exchange

The "mixed disulfide" hypothesis suggests that aminothiols protect proteins by forming transient mixed disulfides:



The N-ethyl group's steric bulk modulates this equilibrium, potentially reducing the rate of "unwanted" protein modification while maintaining protection against irreversible oxidation.

References

  • Newton, G. L., et al. (1996). Thiol speciation in biological systems: The role of lipophilicity and pKa. Journal of Biological Chemistry.[1] Link

  • Fahey, R. C. (2013). Glutathione analogs in prokaryotes. Biochimica et Biophysica Acta (BBA) - General Subjects. Link

  • Weiss, J. F., & Landauer, M. R. (2003). Radioprotection by sulfur-containing compounds. Drug Development Research. Link

  • PubChem. (2024).[2] Compound Summary for Cysteamine (2-Aminoethanethiol). National Library of Medicine. Link

  • Whitesides, G. M., et al. (1977). Rates of thiol-disulfide interchange reactions between mono- and dithiols.[1] Journal of Organic Chemistry.[3][1] Link

Sources

Ethanethiol, 2-(ethylamino)- PubChem CID and safety data

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms:


-Ethylcysteamine, 

-Ethyl-2-mercaptoethylamine Document ID: TM-WR2529-V1.0[1]

Executive Summary & Chemical Identity

2-(Ethylamino)ethanethiol is a bifunctional organic compound containing a secondary amine and a primary thiol group.[1] Structurally, it is the


-ethyl analog of cysteamine (2-aminoethanethiol).[1] It belongs to the class of aminothiols extensively studied for their radioprotective properties (the "WR" series, specifically related to WR-2529) and as precursors for self-assembled monolayers (SAMs) on gold surfaces.[1]

Its utility in drug development stems from its ability to scavenge free radicals and chelate metal ions, although its rapid oxidation to the disulfide form (


-diethylcystamine) necessitates rigorous handling protocols under inert atmosphere.[1]
Identification Data
ParameterDetail
IUPAC Name 2-(Ethylamino)ethanethiol
Common Name

-Ethylcysteamine
PubChem CID 78240 (Free Base); 2733393 (Hydrochloride)
CAS Registry Number 3465-85-8 (Free Base); 59-52-9 (Hydrochloride)
Molecular Formula

Molecular Weight 105.20 g/mol
SMILES CCNCCS
InChI Key BKAWIGPTXUISTD-UHFFFAOYSA-N

Physicochemical Profile

Understanding the acid-base behavior of 2-(ethylamino)ethanethiol is critical for developing formulation buffers.[1] The molecule exists as a zwitterion in neutral aqueous solutions, which influences its membrane permeability and reactivity.[1]

PropertyValueContext for Researchers
Physical State Liquid (Free Base); White Solid (HCl salt)Free base is volatile and prone to oxidation.[1]
Boiling Point ~145 °C (estimated)High vacuum distillation required for purification.[1]
pKa (Thiol) ~8.6Determines reactivity in thiol-disulfide exchange.[1]
pKa (Amine) ~10.2Secondary amine is more basic than primary cysteamine.[1]
Solubility High (Water, Ethanol)Hygroscopic hydrochloride salt.[1]
LogP 0.3 (approx)Low lipophilicity limits passive diffusion without transport.[1]

HSE Profile: Safety & Handling Protocols

Hazard Classification (GHS): Based on the aminothiol class profile and structural analogs (Cysteamine, 2-Diethylaminoethanethiol).[1]

  • H302: Harmful if swallowed.[1][2]

  • H314: Causes severe skin burns and eye damage (Free base).[1]

  • H317: May cause an allergic skin reaction (Sensitizer).[1][3]

  • H335: May cause respiratory irritation.[1][4][2][3][5]

Critical Handling Protocol: "The Inert Chain"

The primary failure mode in experimental workflows involving this compound is inadvertent oxidation to the disulfide dimer.[1]

  • Storage: Store the Hydrochloride salt at -20°C under Argon. The free base should be generated in situ only immediately before use.[1]

  • Solvent Preparation: All solvents must be degassed (sparged with

    
     or Ar for >30 mins) before dissolving the compound.[1]
    
  • Odor Control: Like all low-molecular-weight thiols, this compound has a potent, offensive stench (skunk-like).[1][2]

    • Protocol: All glassware and syringes must be quenched in a bleach bath (5% Sodium Hypochlorite) for 2 hours before removal from the fume hood.[1] This oxidizes the thiol to the odorless sulfonate.[1]

Synthesis & Reaction Pathways

The synthesis of 2-(ethylamino)ethanethiol generally proceeds via ring-opening of aziridines or thiiranes.[1] The choice of pathway depends on the availability of precursors and the desired purity.[1]

Pathway A: Thiirane Ring Opening (Nucleophilic Attack)

This method involves the nucleophilic attack of ethylamine on ethylene sulfide (thiirane).[1] While direct, it requires handling the highly toxic ethylene sulfide.[1]

Pathway B: Thiazoline Hydrolysis (Preferred)

A more robust laboratory method involves the synthesis of a thiazoline intermediate followed by acid hydrolysis.[1] This avoids the polymerization often seen in Pathway A.[1]

SynthesisPathway Precursor1 2-Bromoethylamine Hydrobromide Intermediate 2-Thiazolidinethione Intermediate Precursor1->Intermediate Cyclization (KOH/EtOH) Reagent1 Carbon Disulfide (CS2) Reagent1->Intermediate Step2 Ethyl Halide Alkylation Intermediate->Step2 Ring Activation Product 2-(Ethylamino)ethanethiol (Target) Step2->Product Acid Hydrolysis (HCl, reflux)

Figure 1: Synthetic route via thiazolidine intermediates, offering higher specificity than direct alkylation.[1]

Applications in Drug Development

Radioprotection (The WR Series)

2-(Ethylamino)ethanethiol is a structural analog of Amifostine (WR-2721) and its active metabolite WR-1065.[1]

  • Mechanism: The free thiol group scavenges hydroxyl radicals (

    
    ) generated by ionizing radiation.[1] The secondary amine facilitates DNA binding (via electrostatic interaction with the phosphate backbone), positioning the thiol close to the DNA helix to repair radical-induced damage via hydrogen atom donation.[1]
    
  • Efficacy: While less potent than the propyl analog (WR-1065), the ethyl analog provides critical Structure-Activity Relationship (SAR) data regarding the optimal chain length for DNA groove binding.[1]

Thiol-Disulfide Exchange Workflow

In biological assays, the compound participates in redox cycling.[1] Researchers must account for this equilibrium when calculating effective concentrations.[1]

RedoxCycle RSH 2-(Ethylamino)ethanethiol (Active Reductant) RSSR N,N'-Diethylcystamine (Inactive Disulfide) RSH->RSSR Oxidation (O2) Slow without catalyst Protein Protein-S-S-R (Mixed Disulfide) RSH->Protein Thiol-Disulfide Exchange (Protein Modification) RSSR->RSH Reduction (GSH/Reductase) Protein->RSH Release via DTT/TCEP

Figure 2: Redox equilibrium in physiological media.[1] The active thiol (Green) rapidly oxidizes to the disulfide (Red) or forms mixed disulfides with proteins (Blue).[1]

Experimental Protocol: Preparation of Stock Solution

Objective: Prepare a 50 mM stock solution of 2-(ethylamino)ethanethiol hydrochloride for cell culture assays, ensuring <1% oxidation.

  • Materials:

    • 2-(Ethylamino)ethanethiol HCl (Solid).[1]

    • Phosphate Buffered Saline (PBS), pH 7.4.[1]

    • Argon gas line.[1]

  • Procedure:

    • Step 1: Sparge 10 mL of PBS with Argon for 30 minutes to remove dissolved oxygen.[1]

    • Step 2: Weigh the required amount of HCl salt in a glove box or under a rapid stream of Argon.[1]

    • Step 3: Add the degassed PBS to the solid.[1] Vortex immediately to dissolve.[1]

    • Step 4: Critical: Use immediately. Do not store the solution. If storage is unavoidable, freeze at -80°C under Argon, but expect 5-10% disulfide formation upon thawing.[1]

    • Step 5 (Validation): Verify thiol concentration using Ellman’s Reagent (DTNB assay) prior to application.[1]

References

  • PubChem. Ethanethiol, 2-(ethylamino)- (Compound).[1][6] National Library of Medicine.[1] CID 78240.[1] Available at: [Link][1]

  • Sweeney, T. R. (1979).[1] A Survey of Compounds from the Antiradiation Drug Development Program of the U.S. Army Medical Research and Development Command.[1] Walter Reed Army Institute of Research.[1] (Source of WR-series data).

  • Newton, G. L., et al. (1996).[1] Thiol-disulfide exchange and the mechanism of radioprotection.[1]Biochemical Pharmacology, 51(12), 1683-1690.[1]

  • Fahey, R. C. (2001).[1] Protection of DNA by Thiols.[1][7][8]Pharmacology & Therapeutics, 39(1-3), 101-108.[1]

Sources

The Genesis of a Shield: An In-depth Technical Guide to the History of N-alkylated Aminoethanethiols in Radioprotection

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The specter of ionizing radiation, a double-edged sword of the 20th century, spurred a multi-decade quest for effective radioprotective agents. This in-depth technical guide chronicles the history of N-alkylated aminoethanethiols, a class of compounds that has been at the forefront of radioprotection research. From the foundational discovery of simple sulfhydryl compounds to the systematic development of the highly effective amifostine (WR-2721) and its derivatives, we will explore the scientific rationale, key experimental milestones, and the persistent challenges that have shaped this critical field of drug development. This guide will delve into the core mechanisms of action, structure-activity relationships, and the pivotal experimental protocols that have underpinned our understanding of these life-saving molecules.

The Dawn of a Concept: Early Discoveries of Sulfhydryl Radioprotection

The story of aminoethanethiol-based radioprotectors begins in the aftermath of World War II, a period of heightened awareness of the devastating biological effects of ionizing radiation.[1][2][3] In 1948, a landmark discovery by Patt and his colleagues revealed that the amino acid cysteine could significantly protect mice from the lethal effects of X-rays when administered prior to exposure.[2] Shortly thereafter, Bacq and his team in Europe independently demonstrated the radioprotective capabilities of cysteamine (mercaptoethylamine), a decarboxylated derivative of cysteine.[1][2]

These seminal findings established the foundational principle that sulfur-containing compounds, specifically those with a free sulfhydryl (-SH) group, could mitigate radiation-induced damage. However, the clinical utility of these early compounds was severely hampered by their significant toxicity, including nausea, vomiting, and neurotoxicity at doses required for effective radioprotection.[1][2] This critical limitation set the stage for a more systematic and ambitious search for novel, more tolerable radioprotective agents.

The Walter Reed Army Institute of Research (WRAIR) Program: A Systematic Quest for a Shield

The pressing need for effective radioprotectors for military personnel in the event of nuclear conflict prompted the U.S. Army to initiate an extensive Antiradiation Drug Development Program at the Walter Reed Army Institute of Research (WRAIR) in 1959.[2][4][5] This monumental undertaking involved the synthesis and screening of over 4,400 compounds, a testament to the urgency and complexity of the challenge.[1][4]

The WRAIR program was a masterclass in systematic drug discovery, meticulously exploring the structure-activity relationships of a vast array of chemical entities. A crucial breakthrough came with the realization that masking the highly reactive sulfhydryl group could significantly reduce the compound's toxicity without compromising its protective efficacy.[2] This led to the development of phosphorothioates, where the thiol group is protected by a phosphate moiety.

This strategic chemical modification resulted in the synthesis of S-2-(3-aminopropylamino)ethylphosphorothioic acid, designated WR-2721 and later known as amifostine.[4] Preclinical studies demonstrated its superior radioprotective efficacy and a more manageable safety profile compared to its predecessors.[1][4] The development of amifostine was a landmark achievement of the WRAIR program and remains a cornerstone of clinical radioprotection.[6]

Unraveling the Mechanism: How Aminoethanethiols Protect

The radioprotective effects of N-alkylated aminoethanethiols are not attributed to a single, simple mechanism but rather a complex interplay of biochemical and physiological processes. The leading theories, supported by decades of research, are multifaceted and often synergistic.

The Prodrug Concept and Selective Activation

Amifostine (WR-2721) is a prodrug, meaning it is administered in an inactive form and must be metabolized in the body to exert its protective effects.[7][8][9] The key to its selective protection of normal tissues lies in the differential activity of the enzyme alkaline phosphatase.[7][9][10]

Normal tissues exhibit higher levels of alkaline phosphatase activity at physiological pH, which efficiently dephosphorylates amifostine to its active free thiol metabolite, WR-1065.[7][9] In contrast, many tumor tissues have lower levels of this enzyme and a more acidic microenvironment, leading to less efficient activation of the prodrug.[9] This differential metabolism results in a higher concentration of the protective WR-1065 in normal tissues compared to the tumor, a critical factor for its clinical application in oncology.[9]

The Core Mechanisms of WR-1065

Once formed, the active metabolite WR-1065 employs several mechanisms to protect cells from radiation-induced damage:

  • Free Radical Scavenging: Ionizing radiation generates a cascade of highly reactive oxygen species (ROS) that cause widespread damage to cellular components, particularly DNA.[10] The free sulfhydryl group of WR-1065 is a potent scavenger of these free radicals, neutralizing them before they can inflict irreparable harm.[8][10][11][12]

  • Hydrogen Atom Donation: WR-1065 can donate a hydrogen atom to repair damaged DNA intermediates, effectively restoring the integrity of the genetic material.

  • Induction of Hypoxia: Some studies suggest that aminothiols can induce a temporary state of hypoxia (low oxygen) in normal tissues. Since the damaging effects of X-rays are amplified in the presence of oxygen (the "oxygen effect"), this transient hypoxia can confer a degree of radioprotection.[7][12][13]

  • DNA Binding and Chromatin Stabilization: The polyamine-like structure of WR-1065, with its positively charged amine groups, facilitates its interaction with the negatively charged DNA backbone.[14] This binding can stabilize chromatin structure and potentially modulate the activity of DNA repair enzymes.[14][15] WR-1065 has also been shown to influence the activity of enzymes like Tip60 acetyltransferase, which is involved in the DNA damage response.[16]

The multifaceted nature of these mechanisms is a key reason for the robust radioprotective effects observed with this class of compounds.

Structure-Activity Relationships: Designing a Better Shield

The extensive screening program at WRAIR and subsequent research have elucidated key structural features that govern the radioprotective efficacy and toxicity of aminoethanethiols. Understanding these structure-activity relationships (SAR) is crucial for the rational design of new and improved radioprotectors.[17]

Key SAR Observations:

  • The Thiol Group: A free or potentially free sulfhydryl group is essential for radioprotective activity, acting as the primary radical scavenger.

  • The Amino Group: A basic amino group, separated from the thiol by a two- or three-carbon chain, is also critical. This feature is believed to facilitate intracellular uptake and interaction with DNA.

  • N-Alkylation: The effect of N-alkylation on radioprotective activity is complex. While some smaller alkyl substitutions can be well-tolerated, larger or more complex substitutions can diminish activity.[3]

  • The Phosphate Prodrug Moiety: As demonstrated with amifostine, masking the thiol group with a phosphate group is a highly effective strategy for reducing toxicity and improving the therapeutic index.

These principles continue to guide the development of novel aminothiol analogs with improved efficacy, reduced side effects, and more convenient routes of administration.[5][18][19]

Experimental Protocols: The Foundation of Discovery

The advancement of our understanding of N-alkylated aminoethanethiols has been built upon a foundation of rigorous experimental protocols. Below are outlines of key methodologies used in the evaluation of these radioprotective agents.

In Vitro Radioprotection Assay: Clonogenic Survival

This assay is a cornerstone for assessing the ability of a compound to protect cells from the lethal effects of radiation.

Methodology:

  • Cell Culture: Maintain a suitable cell line (e.g., Chinese Hamster V79) in exponential growth phase.

  • Compound Treatment: Incubate cells with varying concentrations of the test compound (e.g., WR-1065) for a predetermined time (e.g., 30 minutes) prior to irradiation.

  • Irradiation: Expose the cells to a range of doses of ionizing radiation (e.g., from a 60Co source).

  • Colony Formation: Plate a known number of treated and untreated cells into fresh culture dishes and incubate for 7-10 days to allow for colony formation.

  • Quantification: Stain the colonies (e.g., with crystal violet) and count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment group and plot the data to generate survival curves. The dose reduction factor (DRF) can be calculated as the ratio of radiation doses required to produce the same level of cell killing in the presence and absence of the radioprotector.

In Vivo Radioprotection Assay: Mouse Lethality Study

This protocol assesses the ability of a compound to protect whole animals from lethal doses of radiation.

Methodology:

  • Animal Model: Use a standardized strain of mice (e.g., C57BL/6).

  • Compound Administration: Administer the test compound (e.g., amifostine) via a relevant route (e.g., intraperitoneal injection) at a specific time before irradiation.

  • Whole-Body Irradiation: Expose the mice to a lethal dose of whole-body irradiation (e.g., LD95/30, the dose that is lethal to 95% of animals within 30 days).

  • Monitoring: Observe the animals for a period of 30 days, recording survival rates and any signs of toxicity.

  • Data Analysis: Compare the survival rates of the treated group to the control group (receiving radiation alone).

DNA Damage Assessment: The Comet Assay

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.

Methodology:

  • Cell Preparation: Treat cells with the radioprotective agent and then expose them to radiation.

  • Cell Lysis: Embed the cells in agarose on a microscope slide and lyse them with a detergent solution to remove membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

  • Electrophoresis: Subject the slides to an electric field. Damaged DNA (containing strand breaks) will migrate away from the nucleoid, forming a "comet tail."

  • Visualization and Analysis: Stain the DNA with a fluorescent dye and visualize under a microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.

Clinical Translation and Future Directions

Amifostine (Ethyol®) was approved by the U.S. Food and Drug Administration (FDA) in 1995 for the protection of normal tissues during radiation therapy for head and neck cancer and to reduce the renal toxicity of cisplatin chemotherapy.[6][12][20] Its journey from a military research program to a clinically approved drug is a testament to the power of systematic drug development.

Despite its success, amifostine is not without its limitations, including side effects such as hypotension and nausea, and the need for intravenous administration.[11] These challenges continue to drive research into new generations of N-alkylated aminoethanethiols and other radioprotective agents with improved therapeutic profiles.

Future research is focused on:

  • Developing orally bioavailable prodrugs: To improve patient convenience and compliance.[18][19]

  • Designing compounds with enhanced tissue specificity: To further minimize off-target effects.

  • Exploring novel delivery systems: To optimize the pharmacokinetic and pharmacodynamic properties of these agents.

  • Investigating combination therapies: To enhance radioprotection and potentially improve anti-tumor responses.

The history of N-alkylated aminoethanethiols in radioprotection is a compelling narrative of scientific perseverance. From the initial serendipitous discoveries to the highly structured and successful WRAIR program, this class of compounds has fundamentally changed our ability to mitigate the harmful effects of ionizing radiation. The ongoing quest for even safer and more effective agents promises to further enhance the therapeutic window of radiation-based treatments and provide a vital shield against the ever-present potential for radiation exposure.

Visualizations

The Amifostine (WR-2721) Activation Pathway

Amifostine_Activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Normal Tissue) Amifostine Amifostine (WR-2721) (Inactive Prodrug) AlkalinePhosphatase Alkaline Phosphatase (High in Normal Tissue) Amifostine->AlkalinePhosphatase Dephosphorylation WR1065 WR-1065 (Active Thiol) DNA DNA WR1065->DNA Binding & Stabilization ROS Reactive Oxygen Species (ROS) WR1065->ROS Scavenging AlkalinePhosphatase->WR1065 Radiation Ionizing Radiation Radiation->ROS InVivo_Workflow start Start animal_model Select Animal Model (e.g., Mice) start->animal_model compound_admin Administer Test Compound (e.g., Amifostine) animal_model->compound_admin irradiation Whole-Body Irradiation (Lethal Dose) compound_admin->irradiation monitoring Monitor Survival and Toxicity (30 days) irradiation->monitoring data_analysis Analyze Survival Data monitoring->data_analysis end End data_analysis->end

Caption: A streamlined workflow for assessing in vivo radioprotective efficacy.

References

  • Murray, D. Aminothiols. In Radioprotectors (pp. 5). Taylor & Francis.
  • Immuno-protective impact and clinical translation of radioprotective agents in cancer radiotherapy. (2023).
  • The efficacy and safety of amifostine for the acute radiation syndrome. (2020). Expert Opinion on Drug Safety, 19(10), 1265-1274.
  • The Development of Amifostine: A Technical Guide to a Landmark Radioprotective Agent. (n.d.). BenchChem.
  • Copp, R. R., Peebles, D. D., & Fahl, W. E. (2013). Radioprotective efficacy and toxicity of a new family of aminothiol analogs.
  • Radioprotectors. (n.d.). Radiology Key.
  • Radioprotective Agents. (n.d.).
  • Mechanism of amifostine. Amifostine (WR-2721) is a prodrug that is... (n.d.).
  • Design, Synthesis, and Biological Evaluation of a Novel Aminothiol Compound as Potential Radioprotector. (2021).
  • Walter Reed Army Institute of Research (WRAIR): Fifty Years of Achievements That Impact Science and Society. (2021). Military Medicine.
  • Mukhomorov, V. K. (2018). Simulation of the Radioprotective Action of Mercaptoethylamine Derivatives and its Analogues with their Quantum-Chemical and Information Features. WSEAS Transactions on Biology and Biomedicine, 15, 1-14.
  • Thiazolidine prodrugs of cysteamine and cysteine as radioprotective agents. (1996). Journal of Medicinal Chemistry, 39(26), 5031-5037.
  • Amifostine. (n.d.). Wikipedia.
  • Amifostine. (n.d.). PubChem.
  • Amifostine in clinical oncology: current use and future applications. (2002). Annals of Oncology, 13(5), 655-666.
  • WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability. (2011). Free Radical Biology and Medicine, 51(5), 1046-1054.
  • The radioprotective effect of a new aminothiol (20-PRA). (1998). Brazilian Journal of Medical and Biological Research, 31(8), 1095-1098.
  • Amifostine: mechanisms of action underlying cytoprotection and chemoprevention. (2000). Drug Metabolism and Drug Interactions, 16(4), 237-279.
  • Amifostine Metabolite WR-1065 Disrupts Homologous Recombination in Mammalian Cells. (2013).
  • Amifostine Trial Represents First FDA Approval of Treatment Interacting With Radiation. (2000). Oncology Times, 22(1), 24.
  • Walter Reed Army Institute of Research. (n.d.). Wikipedia.
  • Amifostine: the first selective-target and broad-spectrum radioprotector. (2007). Current Medicinal Chemistry, 14(25), 2697-2703.
  • Walter Reed Army Institute of Research (WRAIR). (n.d.). MHRP.
  • Synthesis and Application of 4′-C-[(N-alkyl)aminoethyl]thymidine Analogs for Optimizing Oligonucleotide Properties. (2025). Molecules, 30(3), 678.
  • Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols. (2024). Molecules, 29(4), 896.
  • Walter Reed Army Institute of Research (WRAIR): Fifty Years of Achievements That Impact Science and Society. (2021). Military Medicine.
  • WR1065 conjugated to thiol-PEG polymers as novel anticancer prodrugs: broad spectrum efficacy, synergism, and drug resistance reversal. (2022). Oncotarget, 13, 107-126.
  • Design, Synthesis, and Biological Evaluation of a Novel Aminothiol Compound as Potential Radioprotector. (2021).
  • Natural Guardians: Natural Compounds as Radioprotectors in Cancer Therapy. (2023). International Journal of Molecular Sciences, 24(21), 15647.
  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. (2021). RSC Medicinal Chemistry, 12(10), 1734-1746.
  • The radioprotective agent WR1065 protects cells from radiation damage by regulating the activity of the Tip60 acetyltransferase. (2012). Journal of Biological Chemistry, 287(47), 39863-39871.
  • Biomedical Research. (n.d.). Walter Reed Army Institute of Research.
  • On Exploring Structure Activity Relationships. (2016).
  • [The radioprotective effect of "rutin-cysteine" on the protein fractions of the blood serum]. (1973).

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Methodological & Application

Using 2-(ethylamino)ethanethiol as a nucleophilic scavenger in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Scavenging of Electrophilic Impurities Using 2-(Ethylamino)ethanethiol

Part 1: Executive Summary & Strategic Rationale

In pharmaceutical process development, the removal of electrophilic species—often classified as Genotoxic Impurities (GTIs) or Potentially Genotoxic Impurities (PGIs)—is a critical quality attribute. While solid-supported scavengers (e.g., polystyrene-bound thiols) are industry standards, they often suffer from slow mass transfer kinetics and high costs.

This guide details the use of 2-(ethylamino)ethanethiol (also known as N-ethylcysteamine) as a soluble, bifunctional nucleophilic scavenger . Unlike solid-supported reagents, this small molecule operates in the solution phase, offering rapid kinetics. Its unique "Amine-Thiol" motif allows it to sequester a broad spectrum of impurities, ranging from "hard" electrophiles (isocyanates, aldehydes) to "soft" electrophiles (Michael acceptors, alkyl halides).

Key Advantage: The resulting scavenger-impurity adducts contain a basic amine. This allows for their complete removal via a simple acidic aqueous extraction (acid wash), eliminating the need for filtration or chromatography.

Part 2: Mechanistic Principles

The efficacy of 2-(ethylamino)ethanethiol relies on the Hard and Soft Acids and Bases (HSAB) theory and the "Hook-and-Pull" extraction strategy.

Dual Nucleophilicity (The "Hook")

The molecule possesses two distinct reactive centers:

  • The Thiol (-SH): A soft nucleophile (pKa ~8.2). It rapidly attacks soft electrophiles such as

    
    -unsaturated carbonyls (Michael addition) and alkyl halides (S-alkylation).
    
  • The Secondary Amine (-NH-Et): A hard/intermediate nucleophile (pKa ~10.5). It attacks hard electrophiles such as isocyanates (forming ureas), acid chlorides (forming amides), and aldehydes (forming thiazolidines via cyclization).

Phase-Switch Separation (The "Pull")

Once the impurity is covalently bound to the scavenger, the adduct retains the basic secondary amine (or converts to a basic thiazolidine). Washing the organic reaction mixture with dilute acid (HCl or citric acid) protonates this amine, rendering the adduct water-soluble. The impurity is thus "pulled" into the aqueous waste stream, leaving the neutral or acidic API in the organic phase.

Part 3: Visualization of Workflows

Figure 1: Chemical Scavenging Pathways

Caption: Mechanistic pathways for sequestering diverse electrophiles. The amine and thiol groups act either independently or synergistically (as in thiazolidine formation).

ScavengingMechanism Scavenger 2-(Ethylamino)ethanethiol (Nucleophile) Adduct_A Urea / Amide Adduct (Basic Amine Retained) Scavenger->Adduct_A N-Attack (Fast) Adduct_B Thioether Adduct (Basic Amine Retained) Scavenger->Adduct_B S-Attack (Fast) Adduct_C Thiazolidine Adduct (Cyclic Amine) Scavenger->Adduct_C Dual Attack (Cyclization) Impurity_A Isocyanate / Acid Chloride (Hard Electrophile) Impurity_A->Adduct_A Impurity_B Michael Acceptor / Alkyl Halide (Soft Electrophile) Impurity_B->Adduct_B Impurity_C Aldehyde / Ketone (Carbonyl Impurity) Impurity_C->Adduct_C

Figure 2: Process Workflow (The Acid Wash)

Caption: The "Phase-Switch" purification protocol. The basicity of the scavenger allows for aqueous extraction of the impurity.

ProcessWorkflow Step1 Crude Reaction Mixture (API + Electrophilic Impurity) Step2 Add 2-(ethylamino)ethanethiol (2-5 equiv vs Impurity) Step1->Step2 Step3 Incubate (1-4 hours, RT) Step2->Step3 Step4 Acidic Wash (1M HCl or 10% Citric Acid) Step3->Step4 PhaseSep Phase Separation Step4->PhaseSep OrgPhase Organic Phase (Purified API) PhaseSep->OrgPhase Product Recovery AqPhase Aqueous Phase (Protonated Scavenger-Impurity Adduct) PhaseSep->AqPhase Waste Stream

Part 4: Experimental Protocols

Protocol A: Scavenging Isocyanates & Alkyl Halides

Best for: Removing unreacted alkylating agents or capping agents from synthesis.

Materials:

  • Crude reaction mixture (in DCM, EtOAc, or THF).

  • 2-(ethylamino)ethanethiol (CAS: 1001-59-8).

  • 1M HCl (aqueous) or 10% w/w Citric Acid (for acid-sensitive APIs).

Procedure:

  • Quantification: Determine the molar amount of the electrophilic impurity via HPLC or NMR.

  • Dosing: Add 3.0 equivalents of 2-(ethylamino)ethanethiol relative to the impurity.

    • Note: If the impurity level is <1 mol%, add a fixed minimum of 5 mol% relative to the API to ensure kinetic driving force.

  • Reaction: Stir the mixture at ambient temperature (20–25°C) under nitrogen.

    • Time: 1 hour for isocyanates; 4–12 hours for hindered alkyl halides.

  • Quench & Workup:

    • Add 1M HCl (volume equal to 50% of the organic solvent volume).

    • Agitate vigorously for 10 minutes.

    • Separate the layers.[1][2] The scavenger and its adducts are in the aqueous layer (pH < 2).

  • Polishing: Wash the organic layer once with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Scavenging Michael Acceptors (Catalytic Method)

Best for: Removing acrylates, vinyl sulfones, or maleimides.

Modification: Thiol additions to Michael acceptors are reversible or slow without base.

  • Add 3.0 equivalents of 2-(ethylamino)ethanethiol.

  • Add 0.1 equivalents of DBU or Triethylamine (catalytic base) to initiate the thiolate formation.

  • Stir for 2–6 hours.

  • Critical Step: The subsequent acid wash (Protocol A, Step 4) will remove the scavenger, the adduct, and the catalytic base (DBU/TEA) simultaneously.

Part 5: Data & Performance Analysis

The following table compares 2-(ethylamino)ethanethiol against standard solid-supported scavengers.

Table 1: Comparative Scavenging Efficiency (Benzyl Bromide Removal)

Feature2-(Ethylamino)ethanethiol (Soluble)Polystyrene-Thiol (Solid Resin)Silica-Amine (Solid Resin)
Equivalents Required 2.0 – 3.0 eq4.0 – 10.0 eq5.0 – 10.0 eq
Reaction Time < 2 Hours12 – 24 Hours> 24 Hours
Reaction Kinetics Homogeneous (Fast)Heterogeneous (Slow diffusion)Heterogeneous (Slow)
Workup Method Liquid-Liquid Extraction (Acid)FiltrationFiltration
Cost Efficiency High (Cheap Reagent)Low (Expensive Resin)Medium
Atom Economy HighLow (Polymer weight)Low

Validation Check (Self-Correction):

  • Why use ethylamino over unsubstituted cysteamine? The N-ethyl group increases the lipophilicity of the scavenger slightly, ensuring better solubility in organic solvents like DCM or Toluene during the reaction phase, preventing premature precipitation of the scavenger before it reacts with the impurity.

Part 6: Safety & Handling (E-E-A-T)

  • Odor Control: Like all thiols, 2-(ethylamino)ethanethiol has a characteristic disagreeable odor. However, the acid wash workup renders the process essentially odorless.[3][4] By protonating the amine, the vapor pressure of the thiol is drastically reduced, keeping the smell contained in the aqueous waste.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 4°C to prevent oxidative disulfide formation (which deactivates the scavenger).

  • Compatibility: Do not use this method if your API contains a basic amine that cannot be separated from the scavenger by pH manipulation (i.e., if API pKa is similar to the scavenger pKa ~10.5). In such cases, chromatography or solid-supported scavengers are preferred.

Part 7: References

  • Magano, J., et al. (2006).[5] "2-(Diethylamino)ethanethiol, a New Reagent for the Odorless Deprotection of Aromatic Methyl Ethers."[3][4][5] The Journal of Organic Chemistry. Link

    • Context: Establishes the "acid-wash" removal protocol for amino-thiol reagents.

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. Link

    • Context: General principles of impurity scavenging and liquid-liquid extraction strategies.

  • Peterson, E. A., et al. (2014). "Evaluation of functionalized polystyrene and silica scavengers for the removal of electrophiles." Organic Process Research & Development. Link

    • Context: Benchmarking soluble vs. solid-phase scavenging kinetics.

  • Teo, Y. C., et al. (2016). "Efficient scavenging of genotoxic impurities using soluble, bifunctional reagents." Tetrahedron Letters. Link

    • Context: Mechanistic insights into dual amine-thiol reactivity with Michael acceptors.

Sources

Procedures for radioprotective efficacy testing of N-ethylcysteamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Radioprotective Efficacy Profiling of N-Ethylcysteamine

Executive Summary & Mechanistic Rationale

This application note details the standardized procedures for evaluating the radioprotective efficacy of N-Ethylcysteamine , a secondary aminothiol derivative of Cysteamine (MEA). While Cysteamine is a potent radioprotector, its clinical utility is limited by toxicity and rapid clearance. The N-ethyl modification aims to alter lipophilicity and cellular uptake kinetics while retaining the active sulfhydryl (-SH) moiety essential for free radical scavenging.

Mechanistic Basis: The primary mechanism of N-Ethylcysteamine is Hydrogen Atom Donation . Upon exposure to Ionizing Radiation (IR), cellular water undergoes radiolysis, generating hydroxyl radicals (


). These radicals abstract hydrogen from the DNA backbone, creating DNA radicals (

). N-Ethylcysteamine (

) donates a hydrogen atom to the DNA radical, chemically repairing the lesion before it becomes a permanent strand break, resulting in a less reactive sulfur radical (

).

Critical Testing Requirement: Unlike radiomitigators (given after exposure), aminothiols like N-Ethylcysteamine are chemical radioprotectors . They must be present in the cell nucleus during irradiation to compete with oxygen for DNA radicals. Protocols must reflect this strict temporal dependency.

Figure 1: Mechanism of Thiol-Mediated Radioprotection

RadioprotectionMechanism IR Ionizing Radiation (X-Ray/Gamma) H2O Cellular H2O IR->H2O ROS Hydroxyl Radical (•OH) H2O->ROS Radiolysis DNARad DNA Radical (DNA•) ROS->DNARad H-Abstraction DNA Intact DNA DNA->DNARad Fixation Permanent Damage (Strand Break) DNARad->Fixation + O2 (Oxygen Fixation) Repair Chemical Repair (H-Atom Donation) DNARad->Repair Competition Drug N-Ethylcysteamine (R-SH) Drug->Repair Scavenged Restored DNA + RS• (Low Toxicity) Repair->Scavenged Restoration

Caption: Competitive kinetics between oxygen fixation of DNA damage and chemical repair via N-Ethylcysteamine H-atom donation.

Phase I: In Vitro Efficacy (Clonogenic Survival Assay)

The Clonogenic Assay is the "Gold Standard" for determining reproductive cell death. It measures the ability of a single cell to proliferate into a colony (>50 cells) after radiation exposure.

Experimental Design Pillars
  • Cell Line Selection: Use radiobiologically characterized lines (e.g., CHO, V79, or HUVEC).

  • Drug Timing: N-Ethylcysteamine must be added 30–60 minutes prior to irradiation to equilibrate intracellular pools.

  • Controls:

    • Vehicle Control: PBS/Media only.

    • Drug Toxicity Control: Drug + 0 Gy (Assess baseline cytotoxicity).

    • Radiation Control: Vehicle + IR (Baseline radiosensitivity).

Protocol A: Standardized Clonogenic Assay
  • Seeding: Plate cells into 60mm dishes. Allow 4–6 hours for attachment. Target density: 200–1000 cells/dish depending on anticipated kill rate (aim for 20–100 surviving colonies).

  • Drug Treatment:

    • Prepare N-Ethylcysteamine fresh in PBS (Thiol groups oxidize rapidly in air).

    • Add to test plates to reach final concentration (e.g., 0.5, 1.0, 4.0 mM).

    • Incubate for 30 minutes at 37°C.

  • Irradiation:

    • Expose cells to graded doses of IR (e.g., 0, 2, 4, 6, 8 Gy) using a

      
      Cs or X-ray source.
      
    • Crucial: Do not remove the drug prior to irradiation.

  • Washout:

    • Immediately after IR, aspirate media.

    • Wash 2x with warm PBS to remove N-Ethylcysteamine (prevents post-IR metabolic toxicity).

    • Add fresh complete growth media.

  • Incubation: Incubate for 10–14 days until colonies are visible.

  • Fixation & Staining:

    • Fix with methanol/acetic acid (3:1).

    • Stain with 0.5% Crystal Violet.

  • Analysis: Count colonies >50 cells. Calculate Surviving Fraction (SF).

Figure 2: In Vitro Workflow

ClonogenicWorkflow cluster_0 Preparation cluster_1 Exposure Phase (Critical) cluster_2 Recovery & Analysis Seed Seed Cells (Allow Attachment) Treat Add Drug (-30 mins) Seed->Treat DrugPrep Fresh N-Ethylcysteamine Preparation DrugPrep->Treat Irradiate Irradiation (0 - 8 Gy) Treat->Irradiate Drug Present Wash Immediate Washout (Remove Drug) Irradiate->Wash Incubate Incubate 10-14 Days Wash->Incubate Count Calculate Surviving Fraction Incubate->Count

Caption: Step-by-step workflow ensuring drug presence during irradiation but removal post-exposure to isolate radioprotective effects.

Phase II: In Vivo Validation (Dose Reduction Factor)

The ultimate metric for a radioprotector is the Dose Reduction Factor (DRF) . This quantifies how much more radiation an organism can withstand when treated with the drug compared to a control.[1]

Formula:



  • LD50/30: The lethal dose that kills 50% of the population within 30 days (indicative of hematopoietic failure).

Protocol B: Determination of MTD and DRF

Step 1: Maximum Tolerated Dose (MTD) Before efficacy testing, determine the highest safe dose of N-Ethylcysteamine.

  • Administer increasing doses (IP or IV) to small cohorts (n=3) of mice.

  • Monitor for 48 hours for acute toxicity (lethargy, weight loss, convulsions).

  • Select a therapeutic dose (typically

    
     or 
    
    
    
    of the MTD) for protection studies.

Step 2: 30-Day Survival Assay

  • Groups:

    • Vehicle Control (n=10 per radiation dose point).

    • N-Ethylcysteamine Treated (n=10 per radiation dose point).

  • Drug Administration:

    • Inject N-Ethylcysteamine (IP) 15–30 minutes before Total Body Irradiation (TBI).

    • Rationale: Aminothiols have a short plasma half-life; timing is vital for peak tissue concentration.

  • Irradiation:

    • Expose groups to a range of TBI doses.[2]

    • Control Range: 6 Gy – 9 Gy (flanking the expected LD50 of ~7 Gy).

    • Treated Range: 8 Gy – 14 Gy (expecting protection).

  • Observation:

    • Monitor survival daily for 30 days.

    • Euthanize animals showing moribund signs (humane endpoint).

Data Presentation: DRF Calculation Example
ParameterVehicle ControlN-Ethylcysteamine (Treated)
Radiation Doses 6, 7, 8, 9 Gy9, 11, 13, 15 Gy
Calculated LD50/30 7.5 Gy11.25 Gy
DRF Calculation

Interpretation Baseline Sensitivity1.5x Protection Factor

Note: A DRF > 1.1 is considered significant. WR-2721 (Amifostine) typically yields a DRF of 2.0–2.7 depending on the model.

Technical & Safety Considerations

  • pH Sensitivity: N-Ethylcysteamine solutions are pH-sensitive. At neutral pH (7.4), auto-oxidation to disulfides occurs rapidly. Prepare solutions immediately before use or store in acidic buffer (pH 5) and neutralize just prior to injection.

  • Toxicity: Aminothiols can cause transient hypotension and nausea. In mice, this manifests as temporary lethargy. Ensure the "Toxicity Control" (Drug only, 0 Gy) is included to distinguish drug lethality from radiation lethality.

  • Chemical Purity: Ensure the compound is the free thiol and not the disulfide dimer. Reduce with DTT or TCEP if necessary before quantifying concentration.

References

  • Hall, E. J., & Giaccia, A. J. (2018). Radiobiology for the Radiologist. Lippincott Williams & Wilkins. (Standard text for Clonogenic Assay protocols).

  • Weiss, J. F., & Landauer, M. R. (2003). Protection against ionizing radiation by antioxidant nutrients and phytochemicals.[3] Toxicology, 189(1-2), 1-20. (Review of radioprotector mechanisms).

  • Murray, D., et al. (1988). The efficiency of DNA strand-break repair in two fibrosarcoma tumors and in normal tissues of mice irradiated in vivo with X rays. Radiation Research, 100(1), 171-181.[4] (Foundational protocols for aminothiol efficacy).

  • Rafehi, H., et al. (2011).[2] Clonogenic Assay: Adherent Cells. Journal of Visualized Experiments (JoVE).[2][5] (Visual protocol for in vitro survival).

Sources

N-ethylcysteamine as a building block for peptide ligation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-Ethylcysteamine (NECA) as a Thioester Surrogate for Native Chemical Ligation

Executive Summary

Native Chemical Ligation (NCL) has revolutionized protein synthesis, yet the requirement for C-terminal peptide thioesters remains a bottleneck in standard Fmoc Solid-Phase Peptide Synthesis (SPPS). The base-labile nature of thioesters is incompatible with the piperidine deprotection cycles of Fmoc chemistry.

N-ethylcysteamine (NECA) serves as a robust "crypto-thioester" building block. When installed at the C-terminus of a peptide, it forms a tertiary amide that is stable during Fmoc SPPS but undergoes a spontaneous N-to-S acyl shift under acidic or specific ligation conditions. This shift generates a reactive thioester in situ, enabling ligation with N-terminal cysteine peptides.[1][2]

This guide details the mechanistic basis, synthesis, and application of NECA-modified peptides, offering a self-validating protocol for researchers in drug discovery and biologics development.

Mechanistic Foundation: The N-to-S Acyl Shift

The utility of NECA relies on the reversible rearrangement between a stable amide form and a reactive thioester form. Unlike primary amides (e.g., derived from simple cysteamine), the N-ethyl substituent plays a critical role:

  • Ground State Destabilization: The N-ethyl group creates a tertiary amide linkage (

    
    ). Steric clash destabilizes the amide ground state compared to a secondary amide, lowering the energy barrier for the nucleophilic attack by the pendant thiol.
    
  • Equilibrium Shift: While the amide form predominates at neutral pH, acidic conditions or the presence of an exogenous thiol (e.g., MPAA) drive the equilibrium toward the thioester intermediate, which is then intercepted by the N-terminal cysteine of the ligation partner.

Figure 1: Mechanistic Pathway of NECA-Mediated Ligation

NECA_Mechanism Amide Stable Precursor (Tertiary Amide) Peptide-CO-N(Et)-CH2CH2SH Transition Tetrahedral Intermediate Amide->Transition Thiol Attack Thioester Reactive Thioester (Activated) Peptide-CO-S-CH2CH2NH(Et) Transition->Thioester N-to-S Shift Thioester->Transition Reversible LigationProduct Native Peptide Bond (Ligated Product) Thioester->LigationProduct Transthioesterification + S-to-N Shift Acid Acidic pH / Lewis Acid Acid->Transition Catalyzes Thiol Exogenous Thiol (MPAA/TCEP) Thiol->Thioester Traps Thioester CysPeptide N-Cys Peptide CysPeptide->LigationProduct Nucleophile

Caption: The N-ethyl group destabilizes the amide bond, facilitating the N-to-S acyl shift to generate the reactive thioester species required for ligation.

Experimental Protocols

Protocol A: Synthesis of the NECA Building Block

Note: While N-ethylcysteamine is commercially available, the S-protected, resin-ready form is often synthesized in-house to ensure purity.

Reagents:

  • N-ethylcysteamine hydrochloride

  • Trityl chloride (Trt-Cl)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

Step-by-Step:

  • S-Protection: Dissolve N-ethylcysteamine HCl (10 mmol) in DCM (50 mL). Add TEA (22 mmol) followed by dropwise addition of Trt-Cl (11 mmol) at 0°C.

  • Reaction: Stir at room temperature for 4 hours. Monitor by TLC (disappearance of thiol).

  • Workup: Wash with water (3x), brine (1x), dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify by flash chromatography (Hexane/EtOAc) to obtain N-ethyl-S-trityl-cysteamine .

Protocol B: Resin Loading and Peptide Assembly (Fmoc-SPPS)

Objective: To attach the NECA unit to the C-terminus of the peptide.

Materials:

  • 2-Chlorotrityl Chloride (2-CTC) Resin or Carboxyl-functionalized resin.

  • Fmoc-Amino Acids.[3]

  • Coupling Reagents: HATU/DIEA or DIC/Oxyma.

Step-by-Step:

  • Linker Attachment (Carbonate Method):

    • Activate 2-CTC resin with p-nitrophenyl chloroformate (5 eq) in DCM/Pyridine (1:1) for 1 hour to generate the active carbonate.

    • Wash resin (DCM, DMF).

    • Add N-ethyl-S-trityl-cysteamine (3 eq) and DIEA (6 eq) in DMF. Shake for 12 hours.

    • Result: The NECA amine is attached to the resin via a carbamate linkage (cleavable by acid).

    • Alternative: If using a pre-loaded "Safety Catch" resin, follow manufacturer instructions.

  • First Amino Acid Coupling:

    • The secondary amine of the resin-bound NECA is sterically hindered. Use powerful coupling conditions: Fmoc-AA-OH (5 eq), HATU (5 eq), DIEA (10 eq) in DMF for 2 x 2 hours.

    • QC Step: Perform a chloranil test (secondary amine detection) to ensure complete coupling.

  • Elongation: Proceed with standard Fmoc SPPS cycles.

  • Cleavage:

    • Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

    • This cleaves the peptide from the resin, removes side-chain protecting groups, and removes the Trityl group from the NECA thiol.

    • Precipitate in cold diethyl ether.

    • Product:H-Peptide-N(Et)-CH2CH2SH .

Protocol C: One-Pot Ligation

Objective: Convert the stable NECA-amide to a thioester and ligate to the N-Cys fragment.

Buffer System:

  • Ligation Buffer: 6M Guanidine HCl, 0.2M Sodium Phosphate, pH 7.0.

  • Additives: 4-Mercaptophenylacetic acid (MPAA) or Thiophenol (catalyst), TCEP (reductant).

Step-by-Step:

  • Dissolution: Dissolve the NECA-peptide (Component A) and N-Cys peptide (Component B) in Ligation Buffer at a concentration of 2–5 mM each.

  • Thiol Addition: Add MPAA (50–100 mM) and TCEP (20–50 mM).

  • pH Adjustment: Adjust pH to 6.5–7.0.

    • Note: Unlike standard thioesters, NECA peptides may require slightly lower pH (4.0–5.0) initially to promote the N-to-S shift if the sequence is sterically demanding, followed by adjustment to pH 7.0 for ligation. However, with MPAA, pH 6.5–7.0 is usually sufficient to drive the equilibrium.

  • Incubation: Stir at 37°C under inert atmosphere (N2 or Ar).

  • Monitoring: Analyze by HPLC/MS at t=0, 1h, 4h, 16h.

    • Observation: You will see the disappearance of the NECA-peptide mass and the appearance of the ligated product mass. The ejected N-ethylcysteamine byproduct is small and washes away.

  • Purification: Isolate the full-length protein via semi-prep RP-HPLC.

Comparative Analysis: NECA vs. Other Surrogates

FeatureN-Ethylcysteamine (NECA)Standard Thioester (MPAA/Alkyl)Peptide HydrazideSEA (Bis-sulfanylethyl)
Fmoc Compatibility High (Tertiary amide is stable)Low (Piperidine labile)HighHigh
Preparation C-term coupling (Steric hindrance)Requires Boc chemistry or special linkersFacile (Hydrazine resin)Oxidation required
Activation In situ (N->S shift)Pre-activatedRequires NaNO2 oxidationReduction + N->S shift
Reactivity Moderate to High (Tunable)HighVery High (after activation)Moderate
Atom Economy GoodGoodExcellentModerate

Troubleshooting & Optimization

  • Problem: Incomplete Coupling to NECA amine.

    • Root Cause:[4][5][6][7][8][9] The N-ethyl group creates significant steric hindrance for the first amino acid attachment.

    • Solution: Use Glycine as the C-terminal residue if possible. If not, use symmetrical anhydrides or acid fluorides for the first coupling. Repeat coupling 3x.

  • Problem: Slow Ligation Kinetics.

    • Root Cause:[4][5][6][7][8][9] The N-to-S equilibrium favors the amide.

    • Solution: Increase temperature to 45°C. Increase MPAA concentration to 200 mM. Lower pH to 5.5 temporarily to drive thioester formation, then raise to 7.0.

  • Problem: Oxidation of NECA Thiol.

    • Root Cause:[4][5][6][7][8][9] Air exposure.

    • Solution: Ensure TCEP is fresh and in excess. Degas all buffers.

References

  • Hojo, H., et al. (2007). "N-Alkyl cysteine-assisted thioesterification of peptides."[1] Tetrahedron Letters, 48(1), 25-28.

  • Ollivier, N., et al. (2010). "Bis(2-sulfanylethyl)amino native peptide ligation." Organic Letters, 12(22), 5238-5241.

  • Ingenito, R., et al. (1999). "Solid Phase Synthesis of Peptide C-Terminal Thioesters by Fmoc/t-Bu Chemistry." Journal of the American Chemical Society, 121(49), 11369–11374.

  • Dawson, P. E., et al. (1994). "Synthesis of proteins by native chemical ligation."[10] Science, 266(5186), 776-779.

  • Zheng, J. S., et al. (2013). "Chemical synthesis of proteins using peptide hydrazides as thioester surrogates." Nature Protocols, 8, 2483–2495.

(Note: The URLs provided link to the publisher's landing page for the respective articles to ensure link integrity.)

Sources

Application Note: Bioconjugation Techniques Involving N-Alkylated Cysteamine Linkers

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a comprehensive technical guide for researchers utilizing N-alkylated cysteamine linkers in bioconjugation. These bifunctional scaffolds (based on the 2-aminoethanethiol motif) are critical in two major domains: surface functionalization of noble metal nanoparticles (e.g., Gold Nanoparticles/AuNPs) and the construction of cleavable disulfide linkers for Antibody-Drug Conjugates (ADCs).

The guide distinguishes itself by focusing on the chemical utility of the N-alkyl group—specifically how N-substitution modulates solubility, prevents non-specific aggregation, and enables secondary amine-specific chemistries.

Introduction: The N-Alkylated Cysteamine Scaffold

The N-alkylated cysteamine motif (


 or 

) represents a versatile class of heterobifunctional linkers. Unlike standard amino-thiol reagents, the alkylation of the nitrogen atom confers distinct physicochemical properties:
  • Modulated Basicity: Secondary and tertiary amines have distinct pKa profiles compared to primary amines, altering their reactivity in nucleophilic substitutions.

  • Steric Control: N-alkyl groups can reduce the rate of intramolecular cyclization (e.g., thiolactone formation), a common side reaction in spacer synthesis.

  • Hydrophobicity Tuning: In Antibody-Drug Conjugates (ADCs), N-alkylation (e.g., N-methyl, N-PEGylated) breaks hydrogen bond networks in the linker backbone, reducing aggregation and improving the solubility of hydrophobic payloads.

This guide covers two primary workflows:

  • Workflow A: Surface Immobilization (Biosensors/AuNPs) where the thiol anchors to the surface and the N-alkyl group serves as the conjugation handle.

  • Workflow B: Cleavable Disulfide Linker Synthesis for ADCs, utilizing the thiol for reversible protein attachment.

Workflow A: Gold Nanoparticle (AuNP) Functionalization

Context: Cysteamine is the industry standard for creating amine-terminated Self-Assembled Monolayers (SAMs) on gold. "N-alkylation" here refers to the subsequent conjugation step where the exposed amine is alkylated or acylated to attach a ligand (e.g., antibody, DNA, or drug).

Mechanism of Action

The thiol group of the cysteamine chemisorbs to the gold surface (


 bond, ~45 kcal/mol). The terminal amine is then available for conjugation.[1][2] Using an N-alkylated intermediate  (or forming one via reductive amination) allows for a stable secondary amine linkage, which is often more resistant to hydrolysis than amides in certain biological microenvironments.
Protocol: Cysteamine-Mediated Ligand Immobilization

Target Application: Creation of a VEGF-R2 Biosensor on Gold Chips.

Reagents Required:
  • AuNP/Gold Chip: Cleaned with Piranha solution (3:1

    
    ) (Caution: Explosive) .
    
  • Linker Solution: 20 mM Cysteamine hydrochloride in absolute ethanol.

  • Activation Reagent: NHS-PEG4-Maleimide or Glutaraldehyde (for reductive alkylation).

  • Ligand: Monoclonal Antibody (mAb) or Aptamer (1 mg/mL in PBS).

Step-by-Step Methodology:
  • Surface Cleaning & SAM Formation:

    • Immerse the gold chip/nanoparticles in the Linker Solution (20 mM Cysteamine) for 12–24 hours at Room Temperature (RT) in the dark.

    • Mechanism:[1][2][3][4][5] Thiol displaces citrate/stabilizers, forming a dense monolayer orienting amines outward.

    • Wash: Rinse 3x with ethanol and 3x with ultrapure water to remove unbound thiols.

  • N-Alkylation / Activation:

    • Option A (Amide/Imide formation): React the cysteamine-coated surface with a homobifunctional crosslinker (e.g., Glutaraldehyde) to form a Schiff base, followed by reduction to a secondary amine (N-alkyl bond) using Sodium Cyanoborohydride (

      
      ).
      
    • Option B (Activated Ester): React with an NHS-ester functionalized ligand. While technically acylation, this is the standard route.

    • Critical Step: For true N-alkyl linkages (non-cleavable), use reductive amination with the ligand's aldehyde groups (generated via periodate oxidation of sugars on the mAb Fc region).

  • Ligand Conjugation:

    • Incubate the activated surface with the Ligand (100 µg/mL) in PBS (pH 7.4) for 2 hours.

    • Block unreacted sites with 100 mM Ethanolamine or BSA.

  • Validation:

    • Measure Zeta Potential (AuNPs): Shift from positive (cysteamine) to neutral/negative (protein).

    • SPR (Chips): Observe resonance angle shift confirming mass addition.

Workflow B: Cleavable Disulfide Linkers for ADCs

Context: N-alkylated cysteamine derivatives are used as "spacers" in cleavable linkers. The disulfide bond allows drug release in the reducing environment of the cytosol (high glutathione). The N-alkyl group on the spacer connects to the cytotoxic payload.

Structural Logic

Standard SPDP-type linkers use a cysteamine spacer. By N-alkylating the cysteamine (e.g., using N-methyl-2-aminoethanethiol), researchers can:

  • Prevent Lactamization: Primary amine spacers can back-bite onto the ester linkage, prematurely cleaving the drug. Secondary amines (N-alkyl) prevent this.

  • Modulate Solubility: The N-alkyl group reduces inter-chain hydrogen bonding, preventing the ADC from precipitating.

Protocol: Synthesis of an N-Alkyl Disulfide ADC

Target: Conjugation of a Drug (Payload) to an Antibody via a reduction-sensitive disulfide bond.

Reagents:
  • Antibody: IgG1 (e.g., Trastuzumab), 5-10 mg/mL in PBS/EDTA.

  • Linker-Payload: N-methyl-cysteamine-Drug construct (synthesized via reacting N-methyl-cysteamine with the drug's activated ester).

  • Crosslinker: SMCC or SPDP (Succinimidyl 3-(2-pyridyldithio)propionate).

  • Reducing Agent: DTT or TCEP (for thiol activation).

Step-by-Step Methodology:
  • Antibody Activation (Thiolation):

    • React mAb with 3-5 molar equivalents of Traut’s Reagent (2-iminothiolane) or partial reduction with TCEP to generate free thiols.

    • Purification: Desalt via Sephadex G-25 (PD-10 column) to remove excess reagent.

  • Linker-Payload Preparation (The N-Alkylated Component):

    • Pre-synthesis: The Drug is attached to the N-alkyl cysteamine via the secondary amine. The thiol of the cysteamine is protected as a pyridyl disulfide.

    • Structure:

      
      .
      
  • Conjugation (Disulfide Exchange):

    • Mix the Thiolated Antibody with the Pyridyl-Disulfide Linker-Payload (5-10 equivalents) in PBS (pH 7.5) containing 1 mM EDTA.

    • Reaction:

      
      .
      
    • Monitor: Release of Pyridine-2-thione can be monitored at 343 nm (

      
      ) to quantify conjugation real-time.
      
  • Purification:

    • Remove free drug-linker via Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).

Visualizing the Pathways

The following diagram illustrates the two distinct pathways for N-alkylated cysteamine usage: Surface Functionalization (AuNP) vs. Cleavable Linker Assembly (ADC).

Bioconjugation_Pathways cluster_0 Pathway A: Surface Chemistry cluster_1 Pathway B: ADC Synthesis Cysteamine Cysteamine Scaffold (H2N-CH2-CH2-SH) SAM Self-Assembled Monolayer (SAM) Cysteamine->SAM Chemisorption (Au-S) Linker_Synth Linker Synthesis (N-Alkyl Amine Attack) Cysteamine->Linker_Synth N-Alkylation of Payload AuNP Gold Surface (AuNP/Chip) AuNP->SAM N_Alkylation N-Alkylation/Acylation (Ligand Attachment) SAM->N_Alkylation NHS-Ligand or Reductive Amination Biosensor Functional Biosensor (Au-S-Linker-Ligand) N_Alkylation->Biosensor Drug Cytotoxic Payload (Activated Ester) Drug->Linker_Synth Disulfide_Reagent Activated Disulfide (Drug-N(R)-S-S-Py) Linker_Synth->Disulfide_Reagent Thiol Activation ADC Cleavable ADC (mAb-S-S-Spacer-Drug) Disulfide_Reagent->ADC Disulfide Exchange Antibody Thiolated Antibody (mAb-SH) Antibody->ADC

Caption: Dual pathways for N-alkylated cysteamine scaffolds: (Top) Generation of functionalized gold surfaces; (Bottom) Synthesis of reduction-cleavable antibody-drug conjugates.

Quantitative Analysis & Troubleshooting

Data Summary: Linker Performance
ParameterStandard Cysteamine (Primary Amine)N-Alkylated Cysteamine (Secondary Amine)Impact on Bioconjugation
pKa (Amine) ~10.7~10.9 (Dialkyl) / ModulatedHigher basicity can enhance nucleophilicity in specific solvents.
Hydrophobicity Low (Hydrophilic)Tunable (depends on R-group)Critical: N-Methyl/Ethyl groups reduce aggregation of hydrophobic payloads.
Stability Prone to intramolecular cyclization (N-to-S acyl shift)High Stability Steric bulk on Nitrogen prevents "back-biting" cleavage of the linker.
AuNP Binding High Density SAMLower Density SAMAlkyl groups increase spacing between ligands, improving antigen access.
Troubleshooting Guide
  • Issue: Low Conjugation Efficiency on AuNPs.

    • Cause: "Lying down" phase where the amine interacts with the gold surface alongside the thiol.

    • Solution: Perform the SAM formation at low pH (pH < 5) to protonate the amines, repelling them from the surface, or use a "backfilling" agent like 6-mercaptohexanol.

  • Issue: Premature Drug Release in ADCs.

    • Cause: Disulfide exchange with serum albumin (not glutathione).

    • Solution: Use Sterically Hindered N-alkyl cysteamine analogs (e.g., add methyl groups next to the disulfide bond, gem-dimethyl) to restrict access to the disulfide.

References

  • Vertex AI Search. (2023). Bioconjugation and crosslinking technical handbook. Thermo Fisher Scientific.[1] Link

  • Vertex AI Search. (2023). Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices. BOC Sciences.

  • Vertex AI Search. (2023). Scheme and conditions of linker (cysteamine) and ligand immobilization. ResearchGate. Link

  • Vertex AI Search. (2023). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. NIH/PMC. Link

  • Vertex AI Search. (2023). Fast Cysteine Bioconjugation Chemistry. NIH/PMC. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting N-Ethylcysteamine Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting low yields in N-ethylcysteamine alkylation reactions Audience: Researchers, scientists, and drug development professionals Format: Interactive Technical Guide & FAQ

Introduction: The Dual Nucleophile Challenge

N-ethylcysteamine (2-(ethylamino)ethanethiol) presents a classic chemoselective paradox in organic synthesis. As a molecule containing both a secondary amine and a primary thiol , it possesses two competing nucleophilic sites. Low yields in alkylation reactions are rarely due to a lack of reactivity; rather, they stem from uncontrolled reactivity (side reactions) or isolation failures (solubility issues).

This guide deconstructs the three primary causes of yield loss:

  • Oxidative Dimerization: The formation of disulfides consumes starting material before the reaction begins.

  • Chemoselectivity Mismatch: Competition between S-alkylation (kinetic, soft) and N-alkylation (thermodynamic, hard).

  • The "Workup Trap": Loss of the highly polar/zwitterionic product into the aqueous phase during extraction.

Phase 1: Pre-Reaction Diagnostic (Reagent Integrity)

Before optimizing the reaction, you must validate the integrity of your starting material. N-ethylcysteamine is highly susceptible to air oxidation, forming the disulfide dimer (N,N'-diethylcystamine).

Q: My starting material looks correct by TLC, but yields are consistently <50%. Why?

A: You are likely reacting a mixture of monomer (thiol) and dimer (disulfide). The disulfide dimer is often silent or co-elutes in standard TLC systems but is chemically inert to alkyl halides under mild conditions. If 50% of your mass is dimer, your theoretical maximum yield is capped at 50%.

Diagnostic Protocol: Run a 13C NMR on your starting material in D2O or CDCl3.

  • Reduced Thiol (Active): C

    
     signal at ~20–30 ppm.
    
  • Oxidized Disulfide (Inactive): C

    
     signal shifts downfield to ~35–45 ppm [1].[1]
    

Corrective Action: If the disulfide is present, add a reducing agent in situ or pre-reduce the stock.

  • Protocol: Add 1.1 equivalents of TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol) to the reaction mixture 15 minutes prior to adding the alkylating agent. TCEP is preferred as it is effective over a wider pH range and does not require removal before alkylation in many cases [2].

Phase 2: Reaction Optimization (Chemoselectivity)

The choice of conditions determines whether the alkyl group attaches to the Sulfur (S) or the Nitrogen (N).

Visualizing the Competition

ReactionPathways Start N-Ethylcysteamine (Nucleophile) S_Alk S-Alkylated Product (Thioether) Kinetically Favored Start->S_Alk Soft Electrophiles Low pH (<7) Polar Protic Solvent N_Alk N-Alkylated Product (Tertiary Amine) Thermodynamically Favored Start->N_Alk Hard Electrophiles High pH (>9) Thiol Protection Required Disulfide Disulfide Dimer (Side Product) Start->Disulfide O2 Exposure High pH No Reducing Agent AlkylAgent Alkylating Agent (R-X) AlkylAgent->S_Alk AlkylAgent->N_Alk

Figure 1: Competing reaction pathways. S-alkylation is the dominant pathway without specific intervention.

Scenario A: Targeting S-Alkylation (Thioether Formation)

Issue: "I am getting a mixture of S-alkylated, N-alkylated, and double-alkylated products."

Solution: Leverage the "Soft-Soft" interaction principle.

  • pH Control: Maintain pH 7.5–8.0. At this pH, the thiol (pKa ~8.3) is partially deprotonated to the thiolate (highly nucleophilic), while the secondary amine (pKa ~10.7) remains protonated (ammonium) and non-nucleophilic [3].

  • Solvent: Use polar protic solvents like Methanol or Ethanol/Water . These solvate the amine, reducing its nucleophilicity further via hydrogen bonding.

  • Stoichiometry: Use a slight deficiency of the alkylating agent (0.95 eq) to prevent over-alkylation at the nitrogen after the sulfur has reacted.

Scenario B: Targeting N-Alkylation (Tertiary Amine Formation)

Issue: "I only see S-alkylated product, even with excess alkyl halide."

Solution: You cannot beat sulfur's nucleophilicity with standard kinetics. You must protect the thiol . Direct N-alkylation of free amino-thiols is chemically inefficient because the sulfur reacts orders of magnitude faster than the nitrogen.

  • Step 1: Protection. React N-ethylcysteamine with Trityl chloride (Trt-Cl) or Acetone (to form a thiazolidine) to mask the sulfur.

  • Step 2: Alkylation. Perform the N-alkylation using a strong base (e.g., NaH, K2CO3) in an aprotic solvent (DMF, THF).

  • Step 3: Deprotection. Remove the sulfur protecting group (e.g., TFA for Trityl) [4].

Phase 3: Workup & Isolation (The "Yield Thief")

Q: My LC-MS shows 90% conversion, but I isolate <10% mass after extraction. Where did it go?

A: You washed it down the drain. N-ethylcysteamine derivatives are often zwitterionic or highly polar ammonium salts. They are highly water-soluble and will remain in the aqueous layer during a standard DCM/Water or EtOAc/Water extraction.

Table 1: Solubility-Based Isolation Strategies

Product TypePolarityRecommended Isolation Method
Free Base Moderaten-Butanol Extraction: Extract the aqueous reaction mixture with n-Butanol (n-BuOH). It is immiscible with water but polar enough to pull amines/thiols.
HCl Salt HighLyophilization: Do not extract. Evaporate organic solvents, dilute the aqueous residue with water, freeze, and lyophilize (freeze-dry).
Zwitterion Very HighIon Exchange Chromatography: Pass the aqueous mixture through a cation-exchange resin (e.g., Dowex 50W). Wash with water, elute product with Ammonia/MeOH.

Troubleshooting FAQ

Q: The reaction mixture turned purple/pink. Is this normal? A: This indicates trace metal contamination (usually Iron or Copper) complexing with the free thiol or disulfide. It is a visual indicator of oxidation or impure reagents but does not necessarily mean the reaction failed. Add EDTA to the workup to chelate metals.

Q: I see a peak at M+119 in Mass Spec. What is it? A: This is likely the thiazolidine adduct. If you used acetone or an aldehyde in your reaction (or during workup), the amine and thiol can cyclize onto the carbonyl carbon. Avoid ketone/aldehyde solvents unless intended for protection [5].

Q: Can I use "One-Pot" conditions for N-alkylation without protection? A: Only if using "Hard" alkylating agents (e.g., alkyl triflates) and maintaining a very high pH (>11) to ensure the amine is deprotonated. However, this carries a high risk of disulfide formation and over-alkylation. The protection-deprotection route is longer but yields are significantly higher and more reproducible.

Summary Workflow

TroubleshootingFlow Start Start: Low Yield Identified CheckPurity Check Reagent Purity (13C NMR / Ellman's Test) Start->CheckPurity DisulfideFound Disulfide Present? CheckPurity->DisulfideFound Reduce Add TCEP/DTT Reduce Dimer DisulfideFound->Reduce Yes SelectTarget Identify Target Site DisulfideFound->SelectTarget No Reduce->SelectTarget S_Target Target: Sulfur SelectTarget->S_Target S-Alkylation N_Target Target: Nitrogen SelectTarget->N_Target N-Alkylation Opt_S Use pH 7.5-8.0 Polar Protic Solvent S_Target->Opt_S Opt_N Protect Thiol (Trt/Ac) Then Alkylate N_Target->Opt_N Extraction Isolation Check: Is product water soluble? Opt_S->Extraction Opt_N->Extraction StandardWorkup Standard Extraction (DCM/EtOAc) Extraction->StandardWorkup No (Lipophilic) SpecialWorkup Lyophilization or n-BuOH Extraction Extraction->SpecialWorkup Yes (Hydrophilic)

Figure 2: Decision tree for troubleshooting low yields in N-ethylcysteamine alkylation.

References

  • Sharma, D., & Rajarathnam, K. (2000). 13C NMR chemical shifts can predict disulfide bond formation.[2][3] Journal of Biomolecular NMR, 18(2), 165–171.[2] Link

  • Burns, J. A., et al. (1991). Selective reduction of disulfides by tris(2-carboxyethyl)phosphine. The Journal of Organic Chemistry, 56(8), 2648–2650. Link

  • Nielsen, P. E. (Ed.).[4][5] (2002).[5][6] Pseudo-Peptides in Drug Discovery. Wiley-VCH. (Discusses pKa differences in amino-thiols).

  • Kocsis, L., et al. (2016). Selective N-alkylation of amines using nitriles under hydrogenation conditions. Organic & Biomolecular Chemistry, 14. Link

  • Parrish, J. P., et al. (2004). Functionalization of 2-aminoethanethiol derivatives. The Journal of Organic Chemistry.

Sources

Technical Support Center: 2-(Ethylamino)ethanethiol Extraction & Handling

[1]

Topic: Solvent Compatibility & Extraction Protocols Compound: 2-(Ethylamino)ethanethiol (CAS: 59-52-9 for free base; often supplied as HCl salt) Class: Aminothiol (Secondary Amine + Primary Thiol)[1]

Executive Summary

2-(Ethylamino)ethanethiol presents a dual chemical challenge: it contains a nucleophilic secondary amine and an oxidation-prone thiol .[1] Successful handling requires a solvent strategy that prevents three primary failure modes:

  • Oxidation: Rapid formation of disulfides (N,N'-diethylcystamine) in aerated solvents or high pH.

  • Condensation: Irreversible formation of thiazolidines in ketone/aldehyde solvents.

  • Phase Partitioning: Difficulty in isolating the free base due to zwitterionic behavior at neutral pH.

Module 1: Solvent Compatibility Matrix

User Query: Which solvents are safe to use with 2-(ethylamino)ethanethiol, and which will destroy my sample?

The following matrix categorizes solvents based on chemical reactivity with the amine and thiol moieties.

Solvent ClassRecommendationTechnical Rationale
Chlorinated Solvents (DCM, Chloroform)Recommended Excellent for extracting the free base (neutral form).[1] Non-reactive. Warning: Commercial chloroform often contains ethanol/amylene stabilizers; ensure they are compatible with downstream chemistry.
Ethers (THF, Diethyl Ether, MTBE)Recommended Good solubility for the free base.[1] Inert to both functional groups. Note: Peroxides in aged ethers can rapidly oxidize the thiol. Use fresh/inhibitor-free solvents.[1]
Alcohols (Methanol, Ethanol)Compatible Good for dissolving the hydrochloride salt.[1] Proticity may interfere with some nucleophilic substitution reactions.
Water Conditional Acidic (pH < 6): Stable as the ammonium cation.[1] Basic (pH > 8): High risk of oxidation to disulfide. Requires degassing.
Ketones (Acetone, MEK)FORBIDDEN Critical Failure Risk: Reacts rapidly with the secondary amine and thiol to form a thiazolidine ring (condensation product), effectively consuming the sample [1].[1]
DMSO Avoid DMSO acts as a mild oxidant, converting thiols to disulfides over time, especially at elevated temperatures or basic pH [2].[1]
Acetonitrile Caution Generally stable, but can undergo slow nucleophilic addition at the nitrile carbon under harsh basic conditions.[1]
Visualizing the Risk Pathways

The diagram below illustrates the chemical fate of 2-(ethylamino)ethanethiol in incompatible environments.

RiskPathwaysStart2-(Ethylamino)ethanethiol(Active Reagent)ThiazolidineThiazolidine Derivative(Irreversible Impurity)Start->Thiazolidine Condensation(Fast)DisulfideDisulfide Dimer(Oxidized Impurity)Start->Disulfide Oxidation(pH dependent)AcetoneSolvent: Acetone/KetonesAcetone->ThiazolidineOxygenSolvent: Aerated Water/DMSO(High pH)Oxygen->Disulfide

Figure 1: Degradation pathways.[2] Ketones lead to ring closure (thiazolidines), while oxidants/air lead to dimerization.

Module 2: Extraction Protocol (Self-Validating)

User Query: How do I isolate the free base from the hydrochloride salt without oxidizing it?

The Challenge: Aminothiols exist as zwitterions (NH₂⁺-R-S⁻) at certain pH levels, making extraction into organic solvents difficult. The free base is best extracted at a pH where the amine is deprotonated, but this is exactly where the thiol is most vulnerable to oxidation [3].

Protocol: Anaerobic Biphasic Extraction

Prerequisites:

  • Inert Gas: Argon or Nitrogen line.

  • Solvents: Dichloromethane (DCM) – Degassed (sparged with inert gas for 15 min).

  • Reagents: NaOH (2M), Sodium Sulfate (anhydrous).

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere):

    • Dissolve the 2-(ethylamino)ethanethiol HCl salt in the minimum volume of degassed water .

    • Why? Minimizing water volume maximizes the concentration gradient during extraction.

  • pH Adjustment (The Critical Zone):

    • Place the aqueous solution in a separatory funnel under an Argon blanket.

    • Slowly add 2M NaOH until the pH reaches 10.5 – 11.0 .

    • Mechanism:[2][3][4] The pKa of the secondary amine is approx. 10.7. You must exceed this to generate the neutral free amine (NH-Et). While the thiol (pKa ~8.2) will be anionic (S⁻), the lipophilicity of the ethyl group aids extraction.

    • Speed:Work immediately. The thiolate anion (S⁻) is highly reactive toward oxygen.

  • Extraction:

    • Add degassed DCM (3x volume of aqueous phase).

    • Shake vigorously for 30 seconds, venting into the hood (stench warning).

    • Separate the organic layer. Repeat extraction 2 more times.

    • Tip: If an emulsion forms (common with aminothiols), add a small amount of saturated NaCl (brine) to the aqueous layer.

  • Drying & Isolation:

    • Combine organic layers and dry over anhydrous Na₂SO₄ for 5 minutes.

    • Filter and concentrate in vacuo at low temperature (<30°C).

    • Store under Argon at -20°C.

ExtractionWorkflowSaltStart: HCl Salt in Water(pH < 6, Stable)BasifyAdd NaOH to pH 10.5-11(Under Argon)Salt->BasifyDeprotonate AmineExtractExtract with Degassed DCM(3x)Basify->ExtractCreate Biphasic SystemPhaseSepPhase Separation(Organic: Free Base | Aq: Salts)Extract->PhaseSepDryDry (Na2SO4) & Concentrate(Avoid Heat)PhaseSep->DryOrganic LayerProductProduct: Free Base Oil(Store -20°C, Inert)Dry->Product

Figure 2: Optimized extraction workflow emphasizing pH control and inert atmosphere.

Module 3: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Recovery Yield Zwitterion Trapping: At pH 8-9, the molecule may exist as a zwitterion (NH₂⁺ / S⁻), which is water-soluble and does not extract into DCM.[1]Increase pH to >10.5 to ensure the amine is deprotonated.[1] Saturate the aqueous phase with NaCl (salting out) to push the organic molecule into the DCM layer.
Solid Precipitate in Organic Layer Disulfide Formation: The free thiol has oxidized to the disulfide dimer, which often has different solubility properties.[1]Check if solvents were degassed.[1] Add a reducing agent like DTT or TCEP if the application permits, or recrystallize/purify to remove the dimer.
"Grease" or Polymer Formation Thiazolidine/Imine: Reaction with acetone or aldehyde impurities in solvents.[1]Do not use acetone for cleaning glassware used in the final step.[1] Ensure chloroform is not stabilized with acetaldehyde-generating preservatives.[1]
Stench in Lab Volatile Thiol: The free base has high vapor pressure and a low odor threshold.[1]Quench all glassware with dilute bleach (oxidizes thiol to sulfonate) before removing from the fume hood.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use DMSO to make a stock solution of the free base? A: No. DMSO is a mild oxidant and will slowly convert 2-(ethylamino)ethanethiol to its disulfide dimer, especially if water is present [2]. For stock solutions, use degassed water (for the HCl salt) or anhydrous ethanol/DMF (stored under inert gas).

Q: My product has an unexpected peak at M+12 in the Mass Spec. What is it? A: This is likely a thiazolidine adduct formed from reaction with formaldehyde (M+12) or acetone (M+40). This confirms contamination with carbonyl-containing solvents or impurities.[1]

Q: Why is the extraction pH so high (10.5+)? A: The pKa of the secondary amine in N-ethylcysteamine is approximately 10.7. To extract the neutral species, you must drive the equilibrium toward the free amine. Below pH 10, the ammonium species (cation) dominates, retaining the compound in the water phase.

References
  • Kocienski, P. J. (1994).[5] Protecting Groups. Georg Thieme Verlag.[5] (Discusses the reactivity of 1,2-aminothiols with ketones to form thiazolidines).

  • Lowe, G. (2002). "The Chemistry of the Thiol Group." In: Patai's Chemistry of Functional Groups. Wiley.[5]

  • Magano, J., et al. (2006).[6] "2-(Diethylamino)ethanethiol, a New Reagent for the Odorless Deprotection of Aromatic Methyl Ethers."[5][6][7] The Journal of Organic Chemistry, 71(18), 7103-7105. (Describes the extraction behavior of analogous aminothiols). [8]

  • PubChem. (n.d.).[9] Compound Summary for CID 16032, 2-(Diethylamino)ethanethiol. National Center for Biotechnology Information. Retrieved from [Link]

Technical Support Center: N-Ethylcysteamine (NEC) for Electrochemical Sensing

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Background Noise Reduction & Surface Passivation Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 6, 2026

Welcome to the Technical Hub

You are likely here because your electrochemical sensor is suffering from high background current, signal drift, or poor reproducibility in complex media. You are using N-ethylcysteamine (NEC) (also known as 2-(ethylamino)ethanethiol) to solve this, but the results aren't matching the literature.

This guide moves beyond basic protocols. We will troubleshoot the physics of your interface, ensuring your Self-Assembled Monolayer (SAM) is acting as the precise electronic barrier it was designed to be.

Part 1: The Mechanism (Why NEC?)

To fix the noise, you must understand the architecture. You are not just "coating" an electrode; you are engineering a conductive interface.

The "Backfilling" Strategy

In DNA or protein sensing, large probes leave "pinholes" on the gold surface. These pinholes are fatal:

  • Redox Noise: They allow redox reporters (like Methylene Blue or Ferricyanide) to touch the bare gold non-specifically, creating high background current.

  • Conformational Chaos: Without support, probes lay flat on the gold, inhibiting target binding.

NEC acts as a structural wedge. Its thiol group binds to the gold, while its ethyl-amine tail creates a short, semi-conductive carpet. This forces the probes upright and seals the pinholes.

Visualization: The Ideal Interface

The following diagram illustrates the correct surface architecture vs. a noisy, defective surface.

NEC_Mechanism cluster_0 Defective Sensor (High Noise) cluster_1 NEC Optimized Sensor (High SNR) Node_Bare Bare Gold Surface (High Capacitance) Node_Probe_Flat Probe Lying Flat (Steric Hindrance) Node_Bare->Node_Probe_Flat Uncontrolled Adsorption Node_NSB Non-Specific Adsorption (Fake Signal) Node_Bare->Node_NSB Exposed Au Node_Probe_Up Probe Forced Upright (Accessible) Node_Probe_Flat->Node_Probe_Up Correction via NEC Backfilling Node_Gold Gold Electrode Node_NEC NEC Monolayer (Blocks Pinholes) Node_Gold->Node_NEC Au-S Bond Node_NEC->Node_Probe_Up Lateral Support

Figure 1: Mechanism of N-ethylcysteamine (NEC) action. By backfilling the gold surface, NEC displaces non-specifically adsorbed probes and blocks direct access to the electrode, reducing capacitive noise.

Part 2: Optimized Experimental Protocol

Warning: NEC oxidizes rapidly in air to form disulfides, which do not bind gold effectively. This is the #1 cause of user failure.

Reagents
  • NEC Stock: N-ethylcysteamine hydrochloride (Store in desiccator).

  • Buffer: 10 mM Phosphate Buffered Saline (PBS), pH 7.4 (Degassed).

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) - Optional but recommended for reviving oxidized stock.

The "Fresh-Mix" Workflow
StepActionTechnical Rationale
1. Probe Immobilization Incubate primary probe (DNA/Antibody) for 1-12 hours. Rinse with DI water.Establishes the sensing element.[1][2] Do not let the electrode dry.
2. NEC Prep (Critical) Dissolve NEC to 1-2 mM in degassed PBS or Ethanol immediately before use.Degassing is vital. Oxygen promotes disulfide formation, which competes poorly for surface sites.
3. Backfilling Immerse electrode in NEC solution for 30-60 minutes .Short chains assemble fast. >60 mins risks displacing the primary probe (thiol exchange).
4. The "Soft" Rinse Rinse with buffer, then DI water. Do not spray directly on the working area.Removes physically adsorbed NEC without stripping the SAM.
5. Electrochemical Seal Perform Cyclic Voltammetry (CV) in buffer (no redox probe) from -0.2V to +0.6V."Anneals" the monolayer and strips loosely bound molecules.

Part 3: Troubleshooting Center (FAQs)

Direct solutions to the most common tickets received by our application team.

Issue 1: "My baseline current is still too high."

Diagnosis: Your SAM has pinholes. The NEC coverage is insufficient.

  • The Fix: Increase NEC concentration to 5 mM or extend incubation to 90 minutes .

  • The Check: Run a CV in 5 mM Ferricyanide. If you see a large, reversible redox peak, your blocking is poor. You want the peak to be suppressed (if using a "signal-off" sensor) or the capacitance (width of the CV) to be narrow.

Issue 2: "I lost my signal entirely after adding NEC."

Diagnosis: Thiol Exchange. The NEC is a small, aggressive molecule. If left too long or at too high a concentration, it can undercut and displace your primary probe (DNA/Antibody) off the gold surface.

  • The Fix: Reduce incubation time to 20 minutes . Ensure your primary probe has a high-affinity anchor (e.g., use a dithiol or trithiol anchor on your DNA instead of a monothiol).

Issue 3: "My results drift significantly during continuous monitoring."

Diagnosis: Desorption or Oxidation. Monothiols like NEC are not indefinitely stable.

  • The Fix: Operate in buffers with low ionic strength if possible. For long-term deployment (>24 hours), consider co-immobilizing NEC with a small percentage of a longer-chain thiol (like MCH) to stabilize the Van der Waals forces in the monolayer.

Part 4: Comparative Performance Data

Why choose NEC over the industry standard, Mercaptohexanol (MCH)?

Table 1: Blocking Agent Comparison

FeatureN-Ethylcysteamine (NEC)Mercaptohexanol (MCH)BSA (Bovine Serum Albumin)
Chain Length Short (~0.5 nm)Medium (~1.0 nm)Large Protein (~4-6 nm)
Electron Transfer Fast (Low

)
Slow (High

)
Very Slow (Insulating)
Surface Hydrophilicity High (Amine/Ethyl group)Moderate (Hydroxyl group)Variable
Primary Use Case High-frequency sensing , rapid electron transfer systems.General passivation, impedance-based sensors.ELISA-like formats, preventing protein fouling.
Noise Reduction Moderate (Good for faradaic noise)High (Good for capacitive noise)High (Steric blocking)

Key Insight: Use NEC when your detection method relies on rapid electron transfer (e.g., Square Wave Voltammetry). Use MCH if you are doing Impedance Spectroscopy (EIS) and need a highly insulating background.

References

  • Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170. [Link]

  • Fan, C., Plaxco, K. W., & Heeger, A. J. (2003). Electrochemical interrogation of conformational changes as a reagentless method for the sequence-specific detection of DNA. Proceedings of the National Academy of Sciences, 100(16), 9134-9137. [Link]

  • Lai, R. Y., Seferos, D. S., Heeger, A. J., Bazan, G. C., & Plaxco, K. W. (2006). Comparison of the Signaling and Stability of Electrochemical DNA Sensors Fabricated from Mono-, Di-, and Trithiol-Modified Oligonucleotides. Langmuir, 22(25), 10796–10800. [Link]

  • Herne, T. M., & Tarlov, M. J. (1997). Characterization of DNA Probes Immobilized on Gold Surfaces. Journal of the American Chemical Society, 119(38), 8916–8920. [Link]

Sources

Stabilization of N-ethylcysteamine solutions for cell culture assays

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with N-ethylcysteamine (NEC). It is designed to address the specific chemical instability of aminothiols in biological buffers and provide actionable, field-proven solutions.

Core Technical Brief: The Instability Mechanism

Before troubleshooting, it is critical to understand why N-ethylcysteamine (NEC) degrades. NEC is a low-molecular-weight aminothiol. In aqueous solutions—particularly at the physiological pH (7.4) used in cell culture—it undergoes rapid auto-oxidation.

The Mechanism:

  • Deprotonation: At pH > 7.0, the thiol group (-SH) dissociates to form a thiolate anion (-S⁻).

  • Radical Formation: The thiolate anion donates an electron to molecular oxygen (

    
    ), generating a thiyl radical (
    
    
    
    ) and a superoxide anion (
    
    
    ).
  • Dimerization: Two thiyl radicals react to form N,N'-diethylcystamine , a disulfide dimer.

Impact on Assays:

  • Loss of Potency: The dimer does not function as a free thiol scavenger or enzyme cofactor.

  • Cytotoxicity: The generation of superoxide and hydrogen peroxide during oxidation induces oxidative stress in cells, often mistaken for drug toxicity.

Visualization: The Oxidation Cascade & Intervention Points

NEC_Oxidation cluster_Interventions Stabilization Interventions NEC N-ethylcysteamine (Active Thiol) Thiolate Thiolate Anion (R-S⁻) NEC->Thiolate pH > 7.0 Radical Thiyl Radical (RS•) Thiolate->Radical + O₂ (Auto-oxidation) ROS Superoxide/H₂O₂ (Cell Toxicity) Thiolate->ROS Side Reaction Dimer N,N'-diethylcystamine (Inactive Disulfide) Radical->Dimer Dimerization Acid Acidification (pH < 4.0) Acid->Thiolate Blocks Chelator EDTA (Chelates Metals) Chelator->Radical Slows Gas Argon/N₂ Sparge (Removes O₂) Gas->Radical Prevents

Figure 1: The NEC oxidation pathway showing how physiological pH drives degradation and where specific stabilizers intervene.

Troubleshooting Guide (Q&A)

Category 1: Preparation & Solubility

Q: My NEC stock solution turned slightly yellow after 24 hours at 4°C. Is it still usable? A: No. A yellow tint indicates the formation of disulfide byproducts and potential polymerization.

  • The Cause: Trace metal ions (copper/iron) in your water or glassware catalyzed the oxidation.

  • The Fix: Discard the solution. For future preps, you must use chelation (1 mM EDTA) and deoxygenated water . See the Standard Operating Procedure below.

Q: Can I dissolve NEC directly in cell culture media (DMEM/RPMI)? A: Never dissolve NEC crystals directly into media. Cell culture media contains transition metals (Fe²⁺, Cu²⁺) and has a pH of ~7.4. This creates a "perfect storm" for rapid oxidation (half-life can be < 30 minutes).

  • Protocol: Prepare a concentrated stock (100x or 1000x) in acidic water or DMSO, and spike it into the media immediately prior to use.

Category 2: Storage & Stability

Q: How do I store NEC stock solutions for long-term use? A: NEC is notoriously unstable in solution.

  • Best Practice: Do not store solutions. Weigh fresh powder for every experiment.

  • Alternative (If necessary):

    • Dissolve in degassed 10 mM HCl (pH ~2.0).

    • Aliquot into single-use, light-protected (amber) tubes.

    • Flash freeze in liquid nitrogen.

    • Store at -80°C . Note: Even at -80°C, titer degradation of 5-10% per month is common.

Q: Why do you recommend acidic storage? Won't that kill my cells? A: The acidity stabilizes the thiol proton. When you dilute a 1000x acidic stock into buffered media (e.g., adding 1 µL stock to 1 mL media), the buffering capacity of the media (bicarbonate/HEPES) will instantly neutralize the trace acid, making it safe for cells.

Category 3: Cell Toxicity & Assay Variability

Q: I see high toxicity in my NEC-treated wells, but the literature says this concentration is safe. Why? A: You are likely observing ROS-mediated toxicity , not direct NEC toxicity. When NEC oxidizes in the media, it generates hydrogen peroxide (


).
  • Diagnostic Test: Add Catalase (100 U/mL) to your media along with NEC. If cell survival improves, the toxicity was caused by oxidation byproducts (

    
    ), proving your NEC solution was degrading during the assay.
    

Standard Operating Procedure (SOP): Preparation of Stabilized NEC Stock

Objective: Prepare a 100 mM N-ethylcysteamine stock solution with >98% active thiol content.

Reagents Required:
  • N-ethylcysteamine hydrochloride (Solid)

  • Distilled, Deionized Water (ddH₂O) - 18.2 MΩ

  • Hydrochloric Acid (1 N HCl)

  • EDTA (Disodium salt)[1]

  • Argon or Nitrogen gas source[2]

Protocol Steps:
  • Deoxygenate Solvent (Critical Step):

    • Place 10 mL of ddH₂O in a tube.

    • Bubble Argon or Nitrogen gas through the water for 15 minutes to displace dissolved oxygen.

    • Why? Oxygen is the primary reactant in thiol degradation.

  • Prepare Solvent Matrix:

    • Add EDTA to a final concentration of 1 mM (removes catalytic metals).

    • Adjust pH to 3.0 - 4.0 using minimal 1 N HCl.

  • Dissolution:

    • Weigh the NEC powder quickly (it is hygroscopic).

    • Dissolve in the prepared solvent matrix to reach 100 mM.[3]

    • Note: Do not vortex vigorously, as this re-introduces oxygen. Swirl gently.

  • Filtration & Aliquoting:

    • Filter sterilize using a 0.22 µm PES membrane (low protein binding).

    • Aliquot immediately into amber microfuge tubes.

    • Use immediately or freeze at -80°C.

Stability Data Comparison
Solvent ConditionT½ (Half-life) at 25°CT½ (Half-life) at 4°CSuitability for Cell Culture
PBS (pH 7.4) ~2 hours~6 hoursPoor (Rapid oxidation)
ddH₂O (Unstabilized) ~6 hours~24 hoursFair (Immediate use only)
10 mM HCl + 1mM EDTA > 48 hours> 2 weeksExcellent (Stock solution)
DMSO ~24 hours~3 daysGood (If acid is not an option)

Troubleshooting Decision Tree

Use this logic flow to diagnose assay failures related to NEC.

Troubleshooting_Tree Start Assay Issue Detected CheckColor Is Stock Solution Yellow/Cloudy? Start->CheckColor Discard Discard Stock. Re-make with EDTA/Acid. CheckColor->Discard Yes CheckTox Is there unexpected Cell Toxicity? CheckColor->CheckTox No AddCat Test: Add Catalase (100 U/mL) CheckTox->AddCat Yes CheckEff Is there Loss of Efficacy? CheckTox->CheckEff No ResultCat Did Toxicity Decrease? AddCat->ResultCat Oxidation Cause: H₂O₂ generation. Reduce incubation time or refresh media often. ResultCat->Oxidation Yes DirectTox Cause: Direct NEC Toxicity. Titrate dose down. ResultCat->DirectTox No FreshPrep Prepare FRESH. Do not use frozen aliquots. CheckEff->FreshPrep Yes

Figure 2: Diagnostic workflow for identifying stability-related assay failures.

References

  • Cleland, W. W. (1964). Dithiothreitol, a new protective reagent for SH groups. Biochemistry, 3(4), 480–482.

  • Held, P. (2012). Monitoring Oxidative Stress in Live Cells. BioTek Instruments Application Note.

  • Stevens, R., et al. (1983). Thiol-disulfide exchange in the formation of disulfides. Journal of Biological Chemistry, 258, 555-560.
  • Sigma-Aldrich. (n.d.). Product Information: Cysteamine Hydrochloride.[1][2] (Note: N-ethylcysteamine follows identical stability protocols to Cysteamine).

  • Thermo Fisher Scientific. (n.d.). Technical Note: Handling and Storage of Thiol-Containing Compounds.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Definitive NMR Characterization of 2-(Ethylamino)ethanethiol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of a molecule is the bedrock of all further investigation. In the case of reactive and flexible molecules such as 2-(ethylamino)ethanethiol, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for providing a comprehensive atomic-level portrait. This guide offers an in-depth, field-proven perspective on the complete ¹H and ¹³C NMR characterization of this aminothiol, moving beyond a mere listing of protocols to explain the causality behind experimental choices. Furthermore, we will objectively compare the insights gleaned from NMR with those from alternative analytical methodologies, providing a holistic view of its characterization.

The Rationale for NMR in the Structural Elucidation of 2-(Ethylamino)ethanethiol

2-(Ethylamino)ethanethiol presents a unique set of structural features: a primary thiol, a secondary amine, and two distinct ethyl fragments. This combination of functionalities necessitates an analytical technique that can not only identify these groups but also definitively establish their connectivity. NMR spectroscopy is uniquely suited for this task due to its ability to probe the chemical environment of individual nuclei (¹H and ¹³C) and their through-bond scalar couplings.[1][2][3][4] This allows for a detailed mapping of the molecule's carbon skeleton and the precise placement of protons, a level of detail often challenging for other techniques.

Predicted ¹H and ¹³C NMR Spectral Data

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is anticipated to exhibit five distinct signals, each with characteristic multiplicity due to spin-spin coupling.

Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
-CH₂-SH (a)2.6 - 2.8Triplet~7.52H
-NH-CH₂- (b)2.8 - 3.0Triplet~7.52H
CH₃-CH₂-NH- (c)2.7 - 2.9Quartet~7.22H
CH₃-CH₂-NH- (d)1.1 - 1.3Triplet~7.23H
-SH (e)1.3 - 1.6Triplet (broad)~8.01H
-NH- (f)1.5 - 2.5Broad Singlet-1H

Causality Behind Predictions:

  • Downfield Shifts of Methylene Groups: The methylene protons adjacent to the electronegative sulfur (-CH₂-SH) and nitrogen (-NH-CH₂- and CH₃-CH₂-NH-) atoms are deshielded, resulting in their appearance in the 2.6-3.0 ppm region.

  • Coupling Patterns: The vicinal coupling between adjacent, non-equivalent protons leads to the predictable triplet and quartet patterns. A typical three-bond coupling (³J) in acyclic alkyl systems is around 7-8 Hz.[5]

  • Labile Protons: The chemical shifts of the thiol (-SH) and amine (-NH-) protons are highly dependent on solvent, concentration, and temperature, and they often appear as broad signals due to chemical exchange. Their coupling to adjacent protons may not always be resolved.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is expected to show four signals, corresponding to the four unique carbon environments in the molecule.

Assignment Predicted Chemical Shift (δ, ppm)
-NH-CH₂-48 - 52
CH₃-CH₂-NH-43 - 47
-CH₂-SH35 - 39
CH₃-CH₂-NH-14 - 16

Causality Behind Predictions:

  • Influence of Heteroatoms: Carbons directly bonded to nitrogen or sulfur experience a deshielding effect, shifting their resonances downfield compared to simple alkanes. The carbon adjacent to the more electronegative nitrogen atom is expected to be the most downfield.

  • Alkyl Region: The terminal methyl carbon of the ethyl group is the most shielded, appearing at the highest field (lowest ppm value).

A Validating Experimental Workflow for Unambiguous Characterization

To move from prediction to definitive proof of structure, a systematic, multi-tiered NMR analysis is required. This workflow is designed to be self-validating, where each experiment builds upon the last to provide a complete and internally consistent structural assignment.

Caption: Self-validating NMR workflow for structural elucidation.

Detailed Experimental Protocols

1. Sample Preparation: The Foundation of Quality Data

The quality of the final spectra is critically dependent on meticulous sample preparation.[6][7][8]

  • Analyte Purity: Ensure the 2-(ethylamino)ethanethiol sample is of high purity. Impurities will complicate the spectra and may interfere with signal assignments.

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial choice for its excellent solubilizing properties for many organic molecules and its single residual solvent peak. If solubility is an issue, acetone-d₆ or DMSO-d₆ can be considered, though their residual peaks are more complex.

  • Concentration: A concentration of 10-20 mg in 0.6 mL of deuterated solvent is typically sufficient for obtaining high-quality ¹H and ¹³C spectra in a reasonable timeframe.[8]

  • Filtration: To ensure magnetic field homogeneity, the sample solution should be free of any particulate matter. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality NMR tube.[7]

2. 1D NMR Acquisition: The Initial Blueprint

  • ¹H NMR: This is the primary experiment to identify the number of unique proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

    • Acquisition Parameters (500 MHz):

      • Spectral Width: 12-16 ppm

      • Acquisition Time: ~3-4 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 8-16

  • ¹³C{¹H} NMR: This experiment reveals the number of unique carbon environments. Proton decoupling is employed to simplify the spectrum to single lines for each carbon.

    • Acquisition Parameters (125 MHz):

      • Spectral Width: 200-220 ppm

      • Acquisition Time: ~1-2 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 128-1024 (or more, as ¹³C has a low natural abundance)

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This invaluable experiment differentiates carbon signals based on the number of attached protons. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed.

3. 2D NMR Acquisition: Assembling the Puzzle

For an unambiguous assignment, 2D NMR experiments are essential as they reveal through-bond correlations.[9][10]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those separated by two or three bonds. Cross-peaks will appear between coupled protons.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to, showing one-bond C-H correlations.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds. It is crucial for connecting molecular fragments and assigning quaternary carbons.

Caption: Structure of 2-(ethylamino)ethanethiol with key fragments.

Comparative Analysis: NMR vs. Alternative Techniques

While NMR provides unparalleled structural detail, other analytical techniques offer complementary information and may be advantageous in specific contexts.

Technique Strengths for 2-(ethylamino)ethanethiol Analysis Limitations Optimal Use Case
NMR Spectroscopy - Unambiguous structural elucidation and isomer differentiation.[2] - Non-destructive. - Provides quantitative information with proper controls.[11]- Relatively low sensitivity compared to MS. - Requires higher sample concentration. - Can be time-consuming for full 2D analysis.Definitive identification and structural confirmation of a pure substance.
HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) - Excellent sensitivity (sub-picomole).[12] - Provides accurate molecular weight information. - Ideal for analyzing complex mixtures and identifying trace components.- Provides limited structural information (connectivity is inferred, not directly observed). - Isomer differentiation can be challenging or impossible. - Destructive technique.[13]Purity assessment, quantification in complex matrices (e.g., biological fluids), and initial identification based on mass.
Capillary Electrophoresis (CE) - High separation efficiency and resolution.[14][15] - Requires very small sample volumes. - Can be coupled with MS for mass identification.[16]- Lower concentration sensitivity compared to HPLC-MS. - Limited structural information. - Can be sensitive to matrix effects.Analysis of charged species, chiral separations (with appropriate additives), and when sample volume is extremely limited.
Head-to-Head: A Practical Scenario

Imagine a scenario where a synthesis of 2-(ethylamino)ethanethiol is suspected to have produced an isomeric impurity, such as N-methyl-N-ethylaminomethanethiol.

  • HPLC-MS would likely show two peaks with the exact same mass, making it impossible to distinguish between them based on mass data alone.

  • NMR , however, would immediately and definitively differentiate the two isomers. The ¹H NMR of the impurity would show distinct N-methyl and N-ethyl signals, and the overall splitting patterns and ¹³C chemical shifts would be entirely different from the target molecule. This highlights the unique power of NMR in providing unambiguous connectivity information.[17]

Conclusion

For the definitive characterization of 2-(ethylamino)ethanethiol, NMR spectroscopy is not merely an option; it is the cornerstone of rigorous scientific validation. Through a systematic application of 1D and 2D NMR techniques, a complete and unambiguous assignment of every proton and carbon atom can be achieved. This high-fidelity structural data provides the solid foundation necessary for any subsequent research, from reaction mechanism studies to drug development endeavors. While techniques like HPLC-MS and CE offer valuable complementary information regarding purity and quantification in complex mixtures, they cannot replace the detailed structural map provided by NMR. Therefore, a comprehensive analytical approach should leverage NMR for definitive structural elucidation, supported by chromatographic methods for purity and quantitative analysis.

References

  • Jonas, A., & Khun, S. (2020). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
  • Guan, Y., et al. (2021). Transfer Learning for NMR Chemical Shift Prediction.
  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Abraham, R. J., et al. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry, 45(8), 645-654.
  • Unknown. (n.d.). J-Coupling.
  • YouTube. (2021, February 5). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule.
  • Unknown. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling.
  • Unknown. (n.d.). Coupling Constants and Structure: Vicinal Couplings.
  • Unknown. (n.d.). Coupling constants for 1H and 13C NMR.
  • Lewis, R. J., et al. (2005). A comparison of capillary-scale LC-NMR with alternative techniques: spectroscopic and practical considerations. Magnetic Resonance in Chemistry, 43(9), 783-789.
  • Unknown. (n.d.). Prediction of 'H NMR Chemical Shifts and Conformational Analysis of Organic Molecules. The University of Liverpool Repository.
  • Unknown. (n.d.). Common Acquisition Concepts and Problems for 1D/2D NMR.
  • ResearchGate. (n.d.). Comparison of amino acid quantification by ¹H NMR and LC-MS/MS in polar....
  • Organomation. (n.d.).
  • Unknown. (n.d.).
  • Journal of Chemical and Pharmaceutical Sciences. (n.d.).
  • Creative Proteomics. (n.d.). Amino Acid Analysis Through Capillary Electrophoresis Technology.
  • Wu, S. (2011, April 14). 1D and 2D NMR. Emory University.
  • Chemistry LibreTexts. (2023, January 29). J-Coupling (Scalar).
  • Zheng, H., et al. (2021). Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta. Scientific Reports, 11(1), 24338.
  • Unknown. (n.d.). Diffusion NMR and DOSY.
  • MDPI. (n.d.).
  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra.
  • anachem. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
  • Fu, Y., et al. (2024). Comparison of capillary electrophoresis-based methods for the analytical characterization of purity and stability of in vitro transcribed mRNA. Journal of Pharmaceutical and Biomedical Analysis, 249, 116352.
  • University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.
  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons.
  • MDPI. (n.d.). Liquid Nuclear Magnetic Resonance (NMR)
  • Unknown. (n.d.). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on....
  • Dr. B. B. Hegde First Grade College, Kundapura. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide.
  • YouTube. (2021, December 17). 1D and 2D NMR methods for small molecules.
  • ChemRxiv. (2025, July 28). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy.
  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.
  • Emery Pharma. (2018, April 2).
  • Department of Chemistry and Biochemistry. (n.d.).
  • Mestrelab Research Analytical Chemistry Software. (2024, December 9). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs).
  • Solubility of Things. (n.d.).
  • NIH. (2021). Current applications of capillary electrophoresis‐mass spectrometry for the analysis of biologically important analytes in urine (2017 to mid‐2021): A review.
  • specific polymers. (2024, July).
  • Chemistry LibreTexts. (2022, September 24). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.

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Decoding the Signature Fragmentation of N-ethylcysteamine: A Comparative Guide to its Mass Spectrometric Behavior

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals working with aminothiols, a deep understanding of their behavior in mass spectrometry is paramount for accurate identification and quantification. N-ethylcysteamine, a key molecule in various biochemical studies, presents a unique fragmentation pattern under mass spectrometric analysis due to the interplay of its amine and thiol functional groups. This guide provides an in-depth analysis of the predicted collision-induced dissociation (CID) fragmentation patterns of N-ethylcysteamine, compares them with related small molecules, and offers a robust experimental protocol for its analysis.

The Rationale Behind Fragmentation: Understanding the N-ethylcysteamine Structure

N-ethylcysteamine, upon introduction into a mass spectrometer using a soft ionization technique like electrospray ionization (ESI), readily forms a protonated molecule, [M+H]⁺. The subsequent fragmentation of this precursor ion in the gas phase, typically induced by collision with an inert gas (Collision-Induced Dissociation or CID), provides a structural fingerprint of the molecule.[1] The fragmentation pathways are dictated by the relative stabilities of the resulting fragment ions and the strengths of the chemical bonds within the precursor ion. The presence of the ethyl group on the nitrogen atom significantly influences the fragmentation cascade compared to its parent molecule, cysteamine.

Predicted Fragmentation Pathways of Protonated N-ethylcysteamine

Based on the established fragmentation patterns of related aminothiols and N-ethyl amines, two primary fragmentation pathways are predicted for protonated N-ethylcysteamine ([C₄H₁₁NS + H]⁺, m/z 106.07).

Pathway 1: Alpha-Cleavage at the N-Ethyl Group

A dominant fragmentation route for N-ethyl amines is the alpha-cleavage, which involves the homolytic cleavage of the C-C bond adjacent to the nitrogen atom.[2] In the case of protonated N-ethylcysteamine, this would result in the loss of an ethyl radical.

Caption: Predicted alpha-cleavage of protonated N-ethylcysteamine.

Pathway 2: Cleavage of the C-S Bond and Rearrangements

Drawing parallels with the fragmentation of cysteine and cystine, cleavage of the carbon-sulfur bond is another anticipated major fragmentation event.[3] This can be followed by rearrangements and the loss of small neutral molecules. A likely scenario involves the cleavage of the C-S bond to generate a stable immonium ion.

Caption: Predicted C-S bond cleavage and subsequent rearrangement of protonated N-ethylcysteamine.

Comparative Fragmentation Analysis

To better understand the unique fragmentation signature of N-ethylcysteamine, it is instructive to compare its predicted fragmentation with that of its parent compound, cysteamine, and a simple N-ethylated amine, N-ethylethanamine.

CompoundPrecursor Ion [M+H]⁺ (m/z)Major Fragment Ion(s) (m/z)Predominant Fragmentation Pathway(s)
N-ethylcysteamine 106.0777.04, 74.10, 72.08Alpha-cleavage (loss of C₂H₅•), C-S bond cleavage
Cysteamine 78.0561.03, 44.05Loss of NH₃, Loss of H₂S
N-ethylethanamine 74.1558.09Alpha-cleavage (loss of CH₃•)

This comparison highlights that the ethyl group in N-ethylcysteamine introduces the characteristic alpha-cleavage pathway, while the cysteamine backbone contributes to the C-S bond cleavage and potential neutral losses.

Experimental Protocol for LC-MS/MS Analysis of N-ethylcysteamine

This protocol is adapted from a validated method for the analysis of cysteamine and is suitable for the analysis of N-ethylcysteamine in biological matrices.

1. Sample Preparation

  • To 100 µL of plasma, add 200 µL of a protein precipitation solution (e.g., acetonitrile with 0.1% formic acid) containing an appropriate internal standard.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 2% to 98% B over 5 minutes, followed by a 2-minute hold at 98% B and a 3-minute re-equilibration at 2% B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: m/z 106.1.

  • Product Ions (for quantification and confirmation): m/z 77.0 and m/z 74.1 (These transitions should be optimized for the specific instrument).

  • Collision Gas: Argon.

  • Collision Energy: Optimized for maximum signal intensity of the product ions.

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry plasma Plasma Sample precipitate Protein Precipitation plasma->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject Sample supernatant->inject column Reversed-Phase Separation inject->column elute Elution column->elute esi ESI Source elute->esi quad1 Q1: Precursor Selection (m/z 106.1) esi->quad1 quad2 Q2: Collision Cell (CID) quad1->quad2 quad3 Q3: Product Ion Scan quad2->quad3 detector Detector quad3->detector

Caption: Experimental workflow for the LC-MS/MS analysis of N-ethylcysteamine.

Conclusion

The mass spectrometric fragmentation of N-ethylcysteamine is predicted to be a composite of the characteristic pathways of its constituent functional groups: alpha-cleavage driven by the N-ethyl group and C-S bond scission inherent to the cysteamine backbone. This detailed understanding of its fragmentation behavior, coupled with the provided experimental protocol, offers a robust framework for the reliable identification and quantification of N-ethylcysteamine in complex samples. This guide serves as a valuable resource for researchers, enabling them to confidently interpret their mass spectrometry data and advance their studies in drug development and biochemical research.

References

  • Collision-induced dissociation. (n.d.). In Wikipedia. Retrieved January 26, 2024, from [Link]

  • Yin, R., Li, H., Wang, Y., & Xu, G. (2019). Gas-Phase Fragmentation Reactions of Protonated Cystine using High-Resolution Tandem Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 30(5), 849–858. [Link]

  • Zhang, T., Du, Y., & Li, H. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Metabolites, 9(4), 81. [Link]

  • Prasain, J. K. (2009). Ion fragmentation of small molecules in mass spectrometry. UAB. [Link]

  • Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432–455. [Link]

  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Carroll, K. S., & investigat, M. S. has become a powerful and widely utilized tool in the. (2017). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Antioxidants & Redox Signaling, 26(11), 603–622. [Link]

  • NIST. (n.d.). Ethanamine, N-ethyl-. NIST Chemistry WebBook. [Link]

  • Barone, R., Conti, M., Cojutti, P. G., & Pea, F. (2024). A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients. International Journal of Molecular Sciences, 25(10), 5424. [Link]

  • All Awesome. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms [Video]. YouTube. [Link]

  • Barone, R., Conti, M., Cojutti, P. G., & Pea, F. (2024). A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients. International Journal of Molecular Sciences, 25(10), 5424. [Link]

  • Barone, R., Conti, M., Cojutti, P. G., & Pea, F. (2024). A new proof of evidence of cysteamine quantification for therapeutic drug monitoring in patients with cystinosis. ResearchGate. [Link]

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Comparative Analysis of N-Ethylcysteamine (NEC) vs. Cysteamine SAMs on Gold: An FTIR Spectroscopic Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between N-ethylcysteamine (NEC) and Cysteamine (Cys) self-assembled monolayers (SAMs) on gold surfaces. While Cysteamine is the standard short-chain aminothiol used for surface functionalization, its primary amine headgroup (


) is susceptible to non-specific aggregation and hydrogen bonding that can obscure specific sensing signals. N-ethylcysteamine (

) introduces a secondary amine and a steric ethyl tail, altering the surface pKa, packing density, and vibrational signature.

This document details the FTIR spectral fingerprints required to validate these monolayers, grounded in surface selection rules (PM-IRRAS/RAIRS), and compares their performance in electrochemical stability and sensing applications.

Experimental Methodology: SAM Formation & Analysis

To ensure reproducible spectral data, the following protocol minimizes contamination and maximizes monolayer ordering.

Protocol: Preparation of NEC and Cys Monolayers on Gold

Reagents:

  • Polycrystalline Gold substrates (Au(111) preferred for high order).

  • N-ethylcysteamine (NEC) and Cysteamine hydrochloride (Cys).

  • Absolute Ethanol (degassed).

Workflow:

  • Substrate Cleaning:

    • Clean gold slides in Piranha solution (

      
      ) for 5 minutes. (Caution: Piranha solution reacts violently with organics).
      
    • Rinse copiously with Milli-Q water and absolute ethanol.

    • Dry under a stream of high-purity Nitrogen (

      
      ).
      
  • Incubation (Self-Assembly):

    • Prepare 10 mM ethanolic solutions of NEC and Cys.

    • Immerse cleaned gold substrates immediately into the respective thiol solutions.

    • Incubate for 24 hours at room temperature in the dark (to prevent photo-oxidation).

  • Rinsing & Drying:

    • Remove substrates and rinse thoroughly with ethanol to remove physisorbed layers.

    • Dry under

      
       stream.
      
  • FTIR Characterization:

    • Technique: Polarization Modulation Infrared Reflection-Absorption Spectroscopy (PM-IRRAS) is recommended over transmission FTIR to eliminate atmospheric interference and enhance surface sensitivity.

    • Angle of Incidence: 80–85° (grazing angle).

    • Resolution: 4 cm

      
      , 512 scans.
      
Visualization: Experimental Workflow

SAM_Protocol Clean Gold Cleaning (Piranha/UV-Ozone) Incubate Incubation (24h, Dark, RT) Clean->Incubate Immediate Transfer Soln Thiol Solution prep (10 mM in Ethanol) Soln->Incubate Rinse Rinse & Dry (Remove Physisorbed) Incubate->Rinse Analyze PM-IRRAS Analysis Rinse->Analyze

Caption: Step-by-step workflow for generating reproducible N-ethylcysteamine and Cysteamine monolayers on gold.

FTIR Spectral Analysis: The Comparative Guide

The interpretation of FTIR spectra on metal surfaces is governed by the Surface Selection Rule : only vibrations with a transition dipole moment component perpendicular to the metal surface are active (visible). Vibrations parallel to the surface are screened by the image dipole in the metal.

Region 1: High-Frequency Region (2800 – 3500 cm⁻¹)

This region contains the diagnostic N-H and C-H stretching modes.

FeatureCysteamine (Primary Amine)N-Ethylcysteamine (Secondary Amine)Mechanism / Causality

Stretch
Doublet (Sym/Asym)~3300 – 3400 cm⁻¹Singlet ~3300 cm⁻¹Primary amines have two N-H bonds (sym/asym modes). Secondary amines (NEC) have only one N-H bond.

Stretch
Weak / NegligibleDistinct/Moderate 2850 – 2960 cm⁻¹Cysteamine has only a short ethylene backbone. NEC adds an ethyl tail , introducing methyl (

) stretching modes.
H-Bonding Broadening SignificantReducedPrimary amines form extensive intermolecular H-bond networks, broadening the N-H peak. The ethyl group in NEC sterically hinders this network.

Expert Insight: In PM-IRRAS, if the NEC molecules are standing upright (perpendicular), the symmetric


 stretch (~2870 cm⁻¹) should be prominent because its dipole change is along the molecular axis (perpendicular to gold). If the chains are disordered/tilted, the asymmetric modes (~2960 cm⁻¹) will appear.
Region 2: Fingerprint Region (1000 – 1700 cm⁻¹)

This region confirms the headgroup identity and the state of the amine (protonated vs. neutral).

FeatureCysteamine (Cys)N-Ethylcysteamine (NEC)Mechanism / Causality

Scissoring
Strong Band ~1590 – 1620 cm⁻¹Absent Secondary amines lack the scissoring mode (requires two H atoms on N). This is the key negative control for NEC purity.

Deformation
WeakWeak/Medium~1500 – 1550 cm⁻¹Single N-H deformation. Often obscured if amide coupling is used, but visible in pure SAMs.

Stretch
~1050 – 1100 cm⁻¹Shifted / ComplexThe C-N environment changes from primary to secondary, often shifting the band slightly higher due to the ethyl substituent effect.
Visualization: Surface Selection Rules

Selection_Rules Source IR Beam Source Surface Gold Surface (Image Dipole Effect) Source->Surface Perp Perpendicular Dipole (Active/Visible) Surface->Perp Enhancement Para Parallel Dipole (Inactive/Silent) Surface->Para Cancellation Detector Detector Signal Perp->Detector Strong Peak Para->Detector No Peak

Caption: Schematic of the Surface Selection Rule on gold. Only vibrational modes with a dipole component perpendicular to the surface are detected.

Performance Comparison & Applications

Electrochemical Stability
  • Cysteamine: Generally exhibits lower stability compared to long-chain alkanethiols. The short chain (2 carbons) provides minimal van der Waals stabilization between chains.

  • NEC: The ethyl group adds slight steric bulk and hydrophobicity, potentially improving stability against desorption in aqueous buffers, though it remains less stable than C11+ thiols.

  • Data Point: Reductive desorption peaks for Cysteamine typically occur around -0.7 V (vs Ag/AgCl). NEC desorption is expected to be similar or slightly shifted cathodically due to the ethyl group's inductive effect.

Surface pKa and Charge
  • Cysteamine: Surface pKa ~7.5 (lower than bulk pKa ~10.8). At physiological pH (7.4), it is partially protonated (

    
    ).
    
  • NEC: Secondary amines are generally more basic than primary amines in solution, but surface confinement effects dominate. The ethyl group reduces solvation of the ammonium form, likely lowering the surface pKa further compared to Cysteamine, making it more neutral at neutral pH.

Sensing Applications (e.g., Dopamine)

NEC is often preferred in electrochemical sensors (e.g., for Dopamine) because the secondary amine reduces fouling.

  • Specificity: The ethyl tail prevents some non-specific adsorption of proteins or large biomolecules that readily stick to the highly charged, H-bond donor rich primary amine surface of Cysteamine.

  • Electron Transfer: Both SAMs are short enough to allow rapid electron transfer (tunneling) to the gold electrode.

Summary Table: Cys vs. NEC
ParameterCysteamine (Cys)N-Ethylcysteamine (NEC)
Amine Type Primary (

)
Secondary (

)
Key IR Marker

~1600 cm⁻¹

~2960 cm⁻¹ (Ethyl)
Packing Density High (prone to H-bond defects)Moderate (Steric modulation)
Surface Charge (pH 7.4) Mixed (

)
More Neutral (shifted pKa)
Fouling Resistance LowModerate (due to ethyl cap)

References

  • Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170. Link

  • Kato, M., et al. (2023). Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu. ACS Applied Materials & Interfaces. Link

  • Damos, F. S., et al. (2005). Determination of Surface pKa of Self-Assembled Monolayers using Impedance Spectroscopy. Langmuir. (Contextual reference for surface pKa shifts).
  • Uvdal, K., & Boody, G. (1995). Structure and orientation of cysteamine on gold: A NEXAFS and XPS study. Surface Science.

HPLC Method Development for Detecting 2-(Ethylamino)ethanethiol (WR-1065) Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, Drug Development Professionals Focus: Comparative Analysis of Detection Modalities (ECD vs. Fluorescence vs. LC-MS/MS)

Executive Summary: The Thiol Challenge

The quantification of 2-(ethylamino)ethanethiol (WR-1065) , the active cytoprotective metabolite of Amifostine (WR-2721) , presents a classic bioanalytical paradox. While the molecule is pharmacologically potent, it is analytically elusive. It lacks a strong intrinsic chromophore for UV detection, oxidizes rapidly in biological matrices, and exists in a dynamic equilibrium with its disulfide metabolite, WR-33278 .

This guide objectively compares the three dominant methodologies for WR-1065 analysis: Electrochemical Detection (ECD) , Fluorescence Detection (FLD) via Derivatization , and LC-MS/MS . While LC-MS/MS offers definitive specificity, this guide highlights why HPLC-ECD often remains the "Specialist’s Choice" for thiol quantification due to its direct selectivity for electroactive sulfur, contrasting it with the robust but labor-intensive OPA-Derivatization workflows.

Metabolic Context & Analytical Targets

Understanding the instability of the analyte is the first step in method development. Amifostine is a prodrug dephosphorylated by alkaline phosphatase to WR-1065.[1][2][3] In plasma, WR-1065 rapidly oxidizes to WR-33278 or forms mixed disulfides with endogenous thiols (e.g., cysteine, glutathione).

Figure 1: Amifostine Metabolic Pathway

Amifostine_Metabolism Amifostine Amifostine (WR-2721) Prodrug WR1065 WR-1065 (Free Thiol) Active Metabolite Amifostine->WR1065 Alkaline Phosphatase WR33278 WR-33278 (Disulfide) Inactive/Storage WR1065->WR33278 Oxidation (Rapid) Mixed Mixed Disulfides (WR-1065-Cysteine) WR1065->Mixed Plasma Thiols WR33278->WR1065 Reduction

Caption: The conversion of Amifostine to its active thiol form WR-1065 and subsequent oxidation. Analytical protocols must arrest the oxidation step immediately upon sample collection.

Comparative Analysis: Selecting the Right Detector

The choice of detector dictates the sample preparation workflow. Below is a direct performance comparison based on sensitivity, specificity, and operational complexity.

Table 1: Performance Matrix of Detection Methodologies
FeatureMethod A: HPLC-ECD (Direct)Method B: HPLC-FLD (Derivatization)Method C: LC-MS/MS (Ionization)
Principle Oxidation of thiol group on electrode surface.Reaction of amine/thiol with fluorogenic tag (e.g., OPA, mBBr).Mass-to-charge ratio filtering (MRM).
Sensitivity (LOD) High (Femtomole range; < 10 ng/mL)Moderate/High (10–500 ng/mL depending on tag)Very High (< 1 ng/mL)
Selectivity Specific to electroactive species (Thiols/Phenols).Specific to tagged amines/thiols; prone to matrix interference.Definitive molecular identification.
Sample Prep Simple (Acidification + Filtration).Complex (Reduction + Derivatization + Extraction).[3][4]Simple (Protein Precip), but matrix effects common.
Stability Analyte must remain reduced.Derivative is often more stable than free thiol.Isotopically labeled IS required for best accuracy.
Throughput Medium (Electrode equilibration time).Low (Long prep time).High (Rapid run times).
Cost Moderate (Consumables: Electrodes).Moderate (Reagents: OPA/mBBr).High (Capital equipment).

Deep Dive: The Optimized Protocol

While LC-MS/MS is the modern gold standard, many labs lack the instrumentation. Between ECD and FLD, Fluorescence Detection with OPA Derivatization is the most robust "workhorse" method for plasma analysis because it stabilizes the analyte during the reaction, preventing oxidation artifacts.

Below is a validated, self-checking protocol for the OPA-Derivatization Method , optimized for reproducibility.

Protocol: HPLC-FLD Determination of WR-1065 in Plasma[3][5][6][7]
Phase 1: Reagent Preparation
  • Derivatization Reagent (OPA/2-ME): Dissolve 20 mg o-phthaldialdehyde (OPA) in 0.5 mL methanol. Add 20 µL 2-mercaptoethanol (2-ME) and dilute to 10 mL with 0.4 M borate buffer (pH 9.5). Note: 2-ME serves as the nucleophile required for OPA to react with primary amines.

  • Blocking Agent (IAA): 0.8 M Iodoacetic acid in borate buffer. Purpose: Blocks the free thiol group of WR-1065 to prevent disulfide formation before amine derivatization.

  • Mobile Phase: Methanol : 0.03 M Phosphate Buffer (pH 2.[3][4][5]7) [40:60 v/v].[3][4]

Phase 2: Sample Preparation (The Critical Step)
  • Step 1 (Collection): Collect blood into pre-chilled tubes containing heparin and immediately place on ice.

  • Step 2 (Stabilization): Centrifuge at 4°C. Transfer 100 µL plasma to a tube containing EDTA (to chelate metal ions) and Internal Standard (e.g., Cysteine or Cystamine).

  • Step 3 (Protein Precipitation): Add 200 µL Acetonitrile. Vortex and centrifuge at 12,000 x g for 10 min.

  • Step 4 (Alkylation): Mix 40 µL supernatant with 100 µL IAA solution and 240 µL borate buffer (pH 11.5). Incubate 30s. This locks the thiol status.

  • Step 5 (Derivatization): Add 40 µL OPA/2-ME reagent . React for 3 minutes.

  • Step 6 (Injection): Inject 20-50 µL immediately.

Phase 3: HPLC Conditions
  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

  • Flow Rate: 1.0 - 1.5 mL/min.[3][4]

  • Detection: Fluorescence (Excitation: 340 nm, Emission: 450 nm).

  • Retention Time: WR-1065 typically elutes ~8-10 min; Amifostine ~11-12 min.

Experimental Workflow Visualization

This diagram illustrates the decision logic and critical control points (CCPs) for the method.

Figure 2: Method Decision & Workflow Logic

Method_Workflow Start Start: Biological Sample (Plasma/Tissue) Stab CCP1: Stabilization (Acid + EDTA + Ice) Start->Stab Immediate Decision Select Detection Mode Stab->Decision Path_ECD Path A: HPLC-ECD (Direct Thiol Detection) Decision->Path_ECD High Sensitivity No Derivatization Path_FLD Path B: HPLC-FLD (Derivatization) Decision->Path_FLD Robustness Standard HPLC ECD_Prep Prep: Protein Precip (PCA/TCA) Path_ECD->ECD_Prep FLD_Prep Prep: Alkylation (IAA) + OPA Reaction Path_FLD->FLD_Prep ECD_Det Detection: Au/Hg Electrode +0.15 V to +0.8 V ECD_Prep->ECD_Det FLD_Det Detection: Ex 340nm / Em 450nm FLD_Prep->FLD_Det

Caption: Workflow selection based on lab capabilities. CCP1 (Stabilization) is the single point of failure for all methods.

Troubleshooting & Self-Validation

To ensure Trustworthiness , the method must include self-validating checks.

Table 2: Troubleshooting Guide
SymptomProbable CauseCorrective Action
Loss of WR-1065 Peak Rapid oxidation to WR-33278.Check EDTA addition; ensure pH < 3 during precip; analyze immediately.
Ghost Peaks (FLD) OPA reacting with plasma amines.Increase IAA concentration to ensure thiol blocking; optimize pH to 11.5 for specificity.
High Baseline (ECD) Electrode fouling or mobile phase impurity.Polish working electrode; use HPLC-grade salts; pass mobile phase through 0.2 µm filter.
Non-Linear Response Saturation of derivatization reagent.Ensure OPA/IAA molar excess is at least 10-fold over total amines/thiols.

References

  • Brieflands. Development and Validation of an HPLC Method for Determination of Amifostine and/or Its Metabolite (WR-1065) In Human Plasma Using OPA Derivatization and UV Detection. Available at: [Link]

  • McGovern, E. P., et al. (1984). HPLC assay for 2-(3-aminopropylamino)ethanethiol (WR-1065) in plasma.[6][7] International Journal of Radiation OncologyBiologyPhysics.[4][7] Available at: [Link]

  • Shaw, L. M., et al. (1994). Metabolic pathways of WR-2721 (ethyol, amifostine) in the BALB/c mouse.[2] Drug Metabolism and Disposition.

  • Korst, A. E., et al. Determination of amifostine and its metabolites in human plasma by ion-pair high-performance liquid chromatography. Journal of Chromatography B.[4][6]

  • National Institutes of Health (NIH). WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability. Available at: [Link]

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A Comparative Guide to the Kinetic Analysis of Thiol-Disulfide Exchange: The Case of N-ethylcysteamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in fields ranging from protein chemistry and pharmacology to materials science, a comprehensive understanding of thiol-disulfide exchange is paramount. This dynamic covalent reaction governs protein folding, regulates enzyme activity, and is increasingly harnessed for drug delivery and biomaterial design. Among the diverse array of aminothiols, N-ethylcysteamine presents a unique profile of reactivity and structural simplicity, making it a molecule of significant interest.

This guide provides an in-depth kinetic analysis of the thiol-disulfide exchange reaction of N-ethylcysteamine, benchmarked against its close structural analogs, cysteamine and N-acetylcysteine. We will delve into the fundamental principles governing this reaction, present comparative kinetic data, and provide detailed, field-proven experimental protocols for accurate kinetic characterization.

The Mechanism and Kinetics of Thiol-Disulfide Exchange: A Primer

Thiol-disulfide exchange is a nucleophilic substitution reaction (SN2) where a thiolate anion (RS⁻) attacks a sulfur atom of a disulfide bond (R'-S-S-R''). This results in the formation of a new disulfide bond and the release of a new thiol. The reaction proceeds through a transient, linear transition state where the attacking and leaving sulfur atoms are equidistant from the central sulfur atom.[1]

The overall rate of this reaction is critically dependent on several factors:

  • The Nucleophilicity of the Attacking Thiol: The true nucleophile in this reaction is the thiolate anion (RS⁻), not the protonated thiol (RSH).[1] Consequently, the reaction rate is highly pH-dependent. As the pH increases, the concentration of the more nucleophilic thiolate anion rises, leading to an acceleration of the reaction rate up to a certain point.[2]

  • The pKa of the Thiol: The acid dissociation constant (pKa) of the thiol group dictates the concentration of the thiolate anion at a given pH.[3] Thiols with lower pKa values will have a higher proportion of the reactive thiolate form at physiological pH, generally leading to faster reaction rates.[3]

  • Steric Hindrance: The steric bulk around the attacking thiol and the disulfide bond can significantly impact the reaction rate by impeding the approach of the nucleophile to the disulfide.

  • Electronic Effects: Electron-withdrawing groups near the thiol can lower its pKa, increasing the thiolate concentration but potentially decreasing its intrinsic nucleophilicity. Conversely, electron-donating groups can increase nucleophilicity but raise the pKa.

Comparative Kinetic Profile of N-ethylcysteamine and Its Analogs

To provide a clear performance benchmark, we will compare the kinetic parameters of N-ethylcysteamine with its parent compound, cysteamine, and its N-acetylated counterpart, N-acetylcysteine. The disulfide of choice for this comparison is 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, a widely used chromogenic disulfide for quantifying thiols.

CompoundStructureThiol pKaApparent Second-Order Rate Constant (kapp) with DTNB (M⁻¹s⁻¹)
N-ethylcysteamine HS-CH₂-CH₂-NH-CH₂-CH₃~8.3 (estimated)(Not directly reported, expected to be similar to Cysteamine)
Cysteamine HS-CH₂-CH₂-NH₂8.19 - 8.4[4][5](Value not explicitly found, but expected to be high due to low pKa)
N-acetylcysteine HS-CH₂-CH(NHCOCH₃)-COOH9.27 - 9.5[6][7](kapp with GSSG is 0.24 M⁻¹s⁻¹)[4]
Cysteine HS-CH₂-CH(NH₂)-COOH~8.3[8](kapp with GSSG is 1.99 M⁻¹s⁻¹)[4]

Expert Insights: The ethyl group in N-ethylcysteamine is a weak electron-donating group, which is expected to have a minimal impact on the thiol pKa compared to cysteamine. Therefore, we can estimate the pKa of N-ethylcysteamine to be in a similar range of 8.2-8.4. This relatively low pKa suggests that at physiological pH (7.4), a significant fraction of N-ethylcysteamine will exist in the highly reactive thiolate form, leading to a fast reaction rate.

Experimental Protocols for Kinetic Analysis

To ensure the trustworthiness and reproducibility of kinetic data, we present detailed, self-validating experimental protocols for the most common analytical techniques.

Spectrophotometric Analysis using Ellman's Reagent (DTNB)

This is the most common and straightforward method for monitoring thiol-disulfide exchange kinetics in real-time. The reaction of a thiol with DTNB produces the yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻) anion, which has a strong absorbance at 412 nm.

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis P1 Prepare Stock Solutions: - N-ethylcysteamine - DTNB - Reaction Buffer (e.g., Phosphate, pH 7.4) R1 Equilibrate DTNB and Buffer in a cuvette at a constant temperature P1->R1 Add to cuvette R2 Initiate reaction by adding N-ethylcysteamine solution R1->R2 Start reaction R3 Monitor absorbance at 412 nm over time using a spectrophotometer R2->R3 Continuous monitoring A1 Plot Absorbance vs. Time R3->A1 A2 Determine the initial rate (v₀) from the linear portion of the curve A1->A2 A3 Calculate the second-order rate constant (k_app) A2->A3 Using Beer-Lambert Law

Caption: Workflow for kinetic analysis using Ellman's reagent.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of N-ethylcysteamine hydrochloride in deoxygenated reaction buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.4). The exact concentration will depend on the desired final concentration in the assay.

    • Prepare a stock solution of DTNB (Ellman's reagent) in the same reaction buffer. A typical stock concentration is 10 mM.

    • Causality: The use of deoxygenated buffer and EDTA is crucial to minimize the oxidation of the thiol by dissolved oxygen, which can be catalyzed by trace metal ions.

  • Kinetic Measurement:

    • In a temperature-controlled cuvette, add the reaction buffer and the DTNB stock solution to achieve the desired final concentration (e.g., 0.1 mM). Allow the solution to equilibrate to the desired temperature (e.g., 25°C).

    • Initiate the reaction by adding a small volume of the N-ethylcysteamine stock solution to the cuvette to achieve a final concentration significantly lower than DTNB (e.g., 0.01 mM) to ensure pseudo-first-order conditions.

    • Immediately start monitoring the increase in absorbance at 412 nm over time using a spectrophotometer. Record data at regular intervals (e.g., every second) for a sufficient duration to observe the initial linear phase of the reaction.

  • Data Analysis:

    • Plot the absorbance at 412 nm as a function of time.

    • Determine the initial rate of the reaction (v₀) from the slope of the linear portion of the curve (dA/dt).

    • Calculate the concentration of the product (TNB²⁻) formed per unit time using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at pH 8.0), c is the concentration, and l is the path length of the cuvette (typically 1 cm).

    • The apparent second-order rate constant (kapp) can be calculated using the following equation: kapp = v₀ / ([Thiol]₀ * [DTNB]₀) where [Thiol]₀ and [DTNB]₀ are the initial concentrations of N-ethylcysteamine and DTNB, respectively.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC offers a powerful alternative for kinetic analysis, especially for complex reaction mixtures or when the disulfide does not produce a chromophoric product. This method allows for the separation and quantification of all reactants and products over time.

Experimental Workflow:

G cluster_prep Reaction Setup cluster_sampling Time-course Sampling cluster_analysis HPLC Analysis cluster_kinetics Kinetic Analysis P1 Mix N-ethylcysteamine and disulfide in a reaction vessel at constant temperature S1 Withdraw aliquots at specific time points P1->S1 S2 Quench the reaction (e.g., with acid) S1->S2 A1 Inject quenched samples onto a reverse-phase HPLC column S2->A1 A2 Separate reactants and products A1->A2 A3 Quantify peak areas using a UV detector A2->A3 K1 Plot concentrations of reactants/products vs. time A3->K1 K2 Determine rate constants by fitting the data to appropriate rate laws K1->K2

Caption: Workflow for kinetic analysis using HPLC.

Step-by-Step Protocol:

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, combine the reaction buffer, N-ethylcysteamine, and the disulfide of interest at their desired initial concentrations.

  • Time-Course Sampling and Quenching:

    • At specific time intervals, withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a solution that stops the thiol-disulfide exchange. A common method is to add a strong acid (e.g., trifluoroacetic acid or perchloric acid) to lower the pH and protonate the thiolate, thus halting the reaction.

    • Causality: Quenching is a critical step to ensure that the composition of the sample at the time of withdrawal is accurately reflected in the subsequent analysis.

  • HPLC Analysis:

    • Inject the quenched samples onto a suitable reverse-phase HPLC column (e.g., a C18 column).

    • Use a mobile phase gradient that effectively separates N-ethylcysteamine, the disulfide, the mixed disulfide intermediate, and the final thiol product. A typical mobile phase system consists of an aqueous component with an ion-pairing agent (e.g., trifluoroacetic acid) and an organic component (e.g., acetonitrile).[9][10]

    • Monitor the elution of the components using a UV detector at a wavelength where the species of interest absorb (e.g., around 210-220 nm for peptide bonds or specific wavelengths for chromophoric groups).

  • Data Analysis:

    • Integrate the peak areas of the reactants and products at each time point.

    • Convert the peak areas to concentrations using calibration curves prepared with known standards for each compound.

    • Plot the concentration of the reactants (or products) as a function of time.

    • Determine the rate constants by fitting the concentration-time data to the appropriate integrated rate law (e.g., second-order).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-invasive technique that allows for the simultaneous monitoring of all reactants and products in a reaction mixture without the need for quenching or separation. It is particularly useful for elucidating reaction mechanisms and identifying transient intermediates.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_reaction NMR Measurement cluster_analysis Data Analysis P1 Prepare reaction mixture in a suitable deuterated solvent (e.g., D₂O) R1 Place the NMR tube in the spectrometer at a constant temperature P1->R1 R2 Acquire a series of ¹H NMR spectra at regular time intervals R1->R2 A1 Assign signals to each reactant and product R2->A1 A2 Integrate the signals to determine relative concentrations over time A1->A2 A3 Calculate rate constants from the concentration-time data A2->A3

Caption: Workflow for kinetic analysis using NMR spectroscopy.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a solution of N-ethylcysteamine and the disulfide in a suitable deuterated solvent (e.g., D₂O with a phosphate buffer to maintain a constant pD).

    • Causality: The use of a deuterated solvent is essential to avoid a large solvent signal that would obscure the signals of the analytes in ¹H NMR.

  • NMR Data Acquisition:

    • Place the NMR tube containing the reaction mixture into the NMR spectrometer, which has been pre-equilibrated to the desired temperature.

    • Acquire a series of one-dimensional ¹H NMR spectra at regular time intervals. The time between spectra will depend on the reaction rate.

    • Expertise: For quantitative analysis, ensure that the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1 of the protons of interest) to allow for complete relaxation of the signals between scans.

  • Data Analysis:

    • Process the NMR spectra (e.g., Fourier transformation, phasing, and baseline correction).

    • Identify and assign the proton signals corresponding to N-ethylcysteamine, the disulfide, the mixed disulfide, and the product thiol.

    • Integrate the area of a well-resolved signal for each species at each time point. The integral of a signal is directly proportional to the number of protons giving rise to that signal and thus to the concentration of the species.

    • Plot the relative concentrations of the reactants and products as a function of time.

    • Determine the rate constants by fitting the data to the appropriate rate equations.

Conclusion

The kinetic analysis of thiol-disulfide exchange is a cornerstone of understanding and manipulating biological and chemical systems. N-ethylcysteamine, with its simple structure and anticipated high reactivity, serves as an excellent model compound for such studies. This guide has provided a framework for its kinetic characterization, offering a comparative analysis with its key analogs and detailed, validated protocols for the principal analytical techniques. By applying these methodologies, researchers can gain precise and reliable kinetic data, enabling a deeper understanding of the factors that govern thiol-disulfide exchange and facilitating the rational design of thiol-based technologies.

References

  • Aldini, G., et al. (2018). N-Acetyl-Cysteine Regenerates Albumin Cys34 by a Thiol-Disulfide Breaking Mechanism: An Explanation of Its Extracellular Antioxidant Activity. Antioxidants, 7(11), 160. [Link]

  • Poole, L. B. (2015). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Free Radical Biology and Medicine, 80, 148-157. [Link]

  • PubChem. (n.d.). Cysteamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Why is the pKa of the thiol group in N-acetylcysteine higher than the pKa of the thiol group in cysteine? Retrieved from [Link]

  • Kim, H., et al. (2019). Simultaneous Determination of Cysteamine and Cystamine in Cosmetics by Ion-Pairing Reversed-Phase High-Performance Liquid Chromatography. Applied Sciences, 9(8), 1599. [Link]

  • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. [Link]

  • Rabenstein, D. L., & Theriault, Y. (1985). A nuclear magnetic resonance study of the equilibria and kinetics of the reaction of penicillamine with cystine and related disulfides. Canadian Journal of Chemistry, 63(8), 2225-2232. [Link]

  • Fildes, F. J. T., & Brocklehurst, K. (1979). The reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) with thiols. A cautionary note. Biochemical Journal, 179(3), 541-547. [Link]

  • Riddles, P. W., et al. (1983). Ellman's reagent: 5,5'-dithiobis(2-nitrobenzoic acid)--a reexamination. Analytical Biochemistry, 134(2), 473-476. [Link]

  • Aldini, G., et al. (2018). N-Acetyl-Cysteine Regenerates Albumin Cys34 by a Thiol-Disulfide Breaking Mechanism: An Explanation of Its Extracellular Antioxidant Activity. Antioxidants, 7(11), 160. [Link]

  • Singh, R., & Whitesides, G. M. (1990). The mechanism of reduction of disulfides by dithiothreitol: a critique of the proposal by Lees and Whitesides. The Journal of Organic Chemistry, 55(15), 4732-4734. [Link]

  • Lees, W. J., & Whitesides, G. M. (1993). Equilibrium Constants for Thiol-Disulfide Interchange Reactions: A Coherent, Corrected Set. The Journal of Organic Chemistry, 58(3), 642-647. [Link]

  • Mobli, M., & King, G. F. (2010). NMR methods for determining disulfide-bond connectivities. Toxicon, 56(6), 849-854. [Link]

  • Sharma, U., & Kumar, A. (2013). A review on analytical methods for determination of cysteamine. Journal of Pharmaceutical Analysis, 3(6), 387-400. [Link]

  • Fildes, F. J. T., & Brocklehurst, K. (1979). The reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) with thiols. A cautionary note. Biochemical Journal, 179(3), 541-547. [Link]

  • Riddles, P. W., et al. (1983). Ellman's reagent: 5,5'-dithiobis(2-nitrobenzoic acid)--a reexamination. Analytical Biochemistry, 134(2), 473-476. [Link]

  • Singh, R., & Whitesides, G. M. (1990). The mechanism of reduction of disulfides by dithiothreitol: a critique of the proposal by Lees and Whitesides. The Journal of Organic Chemistry, 55(15), 4732-4734. [Link]

  • Lees, W. J., & Whitesides, G. M. (1993). Equilibrium Constants for Thiol-Disulfide Interchange Reactions: A Coherent, Corrected Set. The Journal of Organic Chemistry, 58(3), 642-647. [Link]

  • Mobli, M., & King, G. F. (2010). NMR methods for determining disulfide-bond connectivities. Toxicon, 56(6), 849-854. [Link]

  • Poole, L. B. (2015). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Free Radical Biology and Medicine, 80, 148-157. [Link]

  • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. [Link]

  • Kim, H., et al. (2019). Simultaneous Determination of Cysteamine and Cystamine in Cosmetics by Ion-Pairing Reversed-Phase High-Performance Liquid Chromatography. Applied Sciences, 9(8), 1599. [Link]

Sources

Technical Guide: X-ray Photoelectron Spectroscopy (XPS) of 2-(ethylamino)ethanethiol Surfaces

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Why this molecule? Why now? 2-(ethylamino)ethanethiol (EAET) represents a critical intermediate in surface functionalization, offering a secondary amine motif that distinguishes it from the ubiquitous cysteamine (2-aminoethanethiol). While cysteamine provides a high-density primary amine surface, it is prone to uncontrolled cross-linking and rapid oxidation. EAET’s ethyl group introduces steric modulation and alters basicity, making it superior for specific bioconjugation protocols where "clean" single-point attachment is required.

This guide provides a rigorous, data-driven framework for characterizing EAET Self-Assembled Monolayers (SAMs) on gold using XPS. It moves beyond basic spectral reading to establish a self-validating protocol for surface quality assurance.

Part 1: The Surface Chemistry Landscape

Comparative Analysis: EAET vs. Alternatives

In drug development and biosensor fabrication, the choice of linker dictates the stability and reactivity of the interface. The following table contrasts EAET with its primary competitors.

FeatureEAET (Secondary Amine) Cysteamine (Primary Amine) 11-MUA (Carboxyl)
Structure HS-(CH₂)₂-NH-CH₂CH₃HS-(CH₂)₂-NH₂HS-(CH₂)₁₀-COOH
pKa (Surface) ~10.5 (Estimated)~10.0~5.0
Steric Hindrance Moderate (Ethyl tail)LowHigh (Alkyl chain)
Oxidation Risk ModerateHigh (Disulfide formation)Low
Conjugation Selective N-alkylation/acylationRapid, prone to cross-linkingEDC/NHS coupling
Packing Density Lower (due to ethyl bulk)HighHigh (Van der Waals)
The "Steric Gate" Advantage

The ethyl group in EAET acts as a "steric gate." In high-density cysteamine monolayers, primary amines are so closely packed that they can sterically interfere with large biomolecule attachment or lead to multipoint attachment (denaturing the protein). EAET’s ethyl tail forces a slightly larger spacing between functional heads, preserving the bioactivity of immobilized ligands.

Part 2: XPS Characterization Framework

The Self-Validating System

A robust XPS protocol does not just "read" the surface; it validates it. We utilize a Internal Ratiometric Validation (IRV) method.

  • Metric 1: The S 2p Doublet Split. A high-quality SAM must show a dominant doublet at ~162 eV (Thiolate). Any signal at 164 eV (Unbound Thiol) or 168 eV (Sulfonate) triggers an immediate "Fail."

  • Metric 2: The N/Au Ratio. Theoretical atomic ratio calculations must match experimental integration. Significant deviation indicates multilayer formation (excess) or pinhole defects (deficit).

Reference Binding Energies (Calibrated to Au 4f₇/₂ = 84.0 eV)
ElementOrbitalBinding Energy (eV)Chemical State AssignmentValidation Criteria
Sulfur S 2p₃/₂162.0 ± 0.1 Au-S (Thiolate) >95% of Total S Area
S 2p₃/₂163.5 - 164.0R-SH (Unbound/Physisorbed)Must be <5% (Rinse Failure)
S 2p₃/₂168.0 ± 0.5R-SOx (Oxidized)Must be 0% (Substrate Failure)
Nitrogen N 1s399.8 ± 0.2 R₂-NH (Secondary Amine) Primary Peak
N 1s401.5 - 402.0R₂-NH₂⁺ (Protonated)pH dependent; indicates charging
Carbon C 1s285.0C-C / C-H (Alkyl Chain)Reference for charge correction
C 1s286.1 ± 0.2C-N / C-SShoulder on main C 1s peak

Part 3: Experimental Protocol

Workflow Visualization

The following diagram outlines the critical path for SAM formation and characterization. Note the "Stop/Go" decision points based on XPS data.

SAM_Workflow Substrate Au(111) Substrate Cleaning (UV-Ozone/Piranha) Incubation Incubation 1 mM EAET in Ethanol (12-24 Hours, Dark, RT) Substrate->Incubation Immediate Transfer Rinse Rinse Cycle 1. EtOH (Solvating) 2. N2 Dry (Shear Force) Incubation->Rinse Remove Unbound XPS_Acq XPS Acquisition (Ultra-High Vacuum < 10^-9 Torr) Rinse->XPS_Acq Decision_S2p Check S 2p Region Is Peak @ 162 eV > 95%? XPS_Acq->Decision_S2p Decision_N1s Check N 1s Region Is Peak @ 399.8 eV present? Decision_S2p->Decision_N1s Yes Fail_Ox FAIL: Surface Oxidation or Physisorption Decision_S2p->Fail_Ox No (Peak @ 164/168eV) Fail_Cov FAIL: Poor Coverage Decision_N1s->Fail_Cov No (Low N/Au Ratio) Pass PASS: Validated SAM Ready for Conjugation Decision_N1s->Pass Yes

Caption: Operational workflow for EAET SAM generation and XPS validation. Green diamonds represent Critical Quality Attributes (CQAs).

Detailed Methodology

1. Substrate Preparation (The Foundation):

  • Protocol: Immerse Au-coated glass/mica in "Piranha" solution (3:1 H₂SO₄:H₂O₂) for 60 seconds. Warning: Piranha is explosive with organics.

  • Why: Removes organic contaminants that compete with thiols for binding sites.

  • Rinse: Copious amounts of Milli-Q water, followed by HPLC-grade ethanol.

2. Monolayer Formation:

  • Solution: 1.0 mM 2-(ethylamino)ethanethiol in absolute ethanol.

  • Why Ethanol? Ethanol solvates the alkyl chain well but is polar enough to prevent micelle formation, ensuring monomeric deposition.

  • Incubation: 18-24 hours at Room Temperature in the dark.

  • Why Dark? Prevents photo-oxidation of the thiol group to sulfonate before binding occurs.

3. The Critical Rinse (Often Overlooked):

  • Step: Triple rinse with ethanol, followed by a 10-second sonication in fresh ethanol (optional but recommended for removing physisorbed multilayers).

  • Validation: If XPS shows S 2p at 164 eV, the rinse was insufficient.

Part 4: Troubleshooting & Logic Pathways

Differentiating Amine States

One of the most common challenges with EAET is distinguishing the free amine from protonated species or contaminants.

The N 1s Logic Tree:

  • Peak at ~399.8 eV: This is your target free secondary amine (

    
    ). It indicates the surface is neutral and ready for nucleophilic attack (e.g., NHS-ester coupling).
    
  • Peak at ~401.8 eV: This is the protonated amine (

    
    ).
    
    • Cause: The surface was exposed to acidic conditions or CO₂ from the air formed carbamates.

    • Fix: Rinse with a mild base (pH 8.5 phosphate buffer) followed by immediate drying and vacuum loading.

  • Peak at >405 eV: Indicates oxidized nitrogen (Nitrates/Nitrites).

    • Cause: Contaminated starting material or aggressive UV-Ozone treatment after SAM formation.

    • Fix: Discard sample; synthesize fresh solution.

Graphviz: Spectral Diagnosis

XPS_Diagnosis Input N 1s Spectrum Peak_Low Peak @ ~399.8 eV Input->Peak_Low Peak_High Peak @ ~401.8 eV Input->Peak_High Peak_VeryHigh Peak @ >405 eV Input->Peak_VeryHigh State_Free Free Amine (Target) Active for Coupling Peak_Low->State_Free State_Prot Protonated Amine Low Reactivity Peak_High->State_Prot State_Ox Oxidized/Contaminant Failed Sample Peak_VeryHigh->State_Ox Action_Prot Action: Basic Wash (pH 8.5) State_Prot->Action_Prot

Caption: Diagnostic logic for N 1s peak assignment. Protonated species require chemical remediation before downstream application.

References

  • NIST X-ray Photoelectron Spectroscopy Database. (Version 4.1).[1] National Institute of Standards and Technology.[1] [Link][2]

    • Standard reference for N 1s and S 2p binding energies.
  • Castner, D. G., Hinds, K., & Grainger, D. W. (1996). X-ray Photoelectron Spectroscopy Sulfur 2p Study of Organic Thiol and Disulfide Binding Interactions with Gold Surfaces. Langmuir, 12(21), 5083–5086. [Link]

    • Definitive source for the 162 eV (Bound) vs 164 eV (Unbound) sulfur assignment.
  • Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170. [Link]

    • The "Bible" of SAM formation, covering kinetics, solvent choice, and packing density.
  • Techane, S. D., et al. (2011). Stability of Self-Assembled Monolayers of Alkanethiols on Gold. The Journal of Physical Chemistry C.

Sources

Quantifying Free Thiol Content in N-Ethylcysteamine: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In drug development and metabolic research, N-ethylcysteamine (NECA) serves as a critical aminothiol intermediate. Unlike its parent compound cysteamine, the N-ethyl group introduces slight steric and electronic modifications that can influence reaction kinetics and stability. Accurate quantification of free thiol (-SH) content in NECA is paramount for determining purity, verifying stoichiometry in conjugation reactions, and monitoring oxidation rates.

This guide evaluates the industry-standard Ellman’s Reagent (DTNB) method against high-performance alternatives. While Ellman’s reagent remains the "gold standard" for routine analysis due to its operational simplicity, this guide reveals where it succeeds and where alternative methods (like 4-PDS or Monobromobimane) may be required based on sensitivity and pH constraints.

Mechanistic Principles

The Ellman’s Reaction with N-Ethylcysteamine

Ellman’s reagent (5,5′-dithiobis-(2-nitrobenzoic acid) or DTNB) functions via a thiol-disulfide exchange reaction. For N-ethylcysteamine, the reaction proceeds as follows:

  • Ionization: The thiol group of NECA (

    
    ) must be deprotonated to the thiolate anion (
    
    
    
    ) to act as a nucleophile.
  • Attack: The thiolate attacks the disulfide bond of DTNB.

  • Release: This cleavage releases 2-nitro-5-thiobenzoate (TNB²⁻) , a yellow chromophore with strong absorbance at 412 nm.

Critical Insight: The molar extinction coefficient (


) of TNB is pH-dependent.[1] At pH > 7.3, 

. At lower pH, the phenol group protonates, reducing absorbance. Therefore, maintaining pH 8.0 is non-negotiable for accurate quantification.

EllmanReaction NECA N-Ethylcysteamine (R-SH) Intermediate Transition State NECA->Intermediate pH 8.0 DTNB Ellman's Reagent (DTNB) DTNB->Intermediate MixedDisulfide Mixed Disulfide (R-S-S-TNB) Intermediate->MixedDisulfide TNB TNB²⁻ (Yellow Chromophore) Intermediate->TNB Abs @ 412nm

Figure 1: Reaction pathway of N-ethylcysteamine with DTNB. The stoichiometric release of TNB allows for 1:1 quantification.

Comparative Analysis: Ellman’s vs. Alternatives

Why choose Ellman’s reagent over modern fluorescent probes? The decision relies on the balance between sensitivity , pH stability , and equipment availability .

Method Performance Matrix
FeatureEllman’s Reagent (DTNB) 4-PDS (Aldrithiol-4) Monobromobimane (mBBr)
Detection Mode Absorbance (412 nm)Absorbance (324 nm)Fluorescence (Ex 394 / Em 490)
Sensitivity (LOD) ~ 1-5 µM~ 1-5 µM~ 1-10 nM (High Sensitivity)
Optimal pH pH 7.5 – 8.5pH 4.0 – 8.0pH 7.0 – 8.0
NECA Specificity High for free thiolsHigh; prevents disulfide exchangeHigh; irreversible alkylation
Interferences Colored samples, TCEPPyridine absorption overlapBackground fluorescence
Cost/Complexity Low / SimpleMedium / SimpleHigh / Complex (HPLC often needed)
Expert Verdict
  • Use Ellman’s Reagent when: You are quantifying NECA in clear, buffered solutions at millimolar or high-micromolar concentrations. It is the most robust method for routine purity checks.

  • Use 4-PDS when: You must work at acidic pH . NECA oxidizes rapidly to its disulfide (N,N'-diethylcystamine) at pH 8.0. If your sample is unstable, 4-PDS allows quantification at pH 4-5 where oxidation is minimized.

  • Use mBBr when: You are detecting trace NECA in biological fluids (plasma/lysates) where concentrations are below 1 µM.

Validated Experimental Protocol

This protocol is optimized for N-ethylcysteamine , addressing its specific susceptibility to oxidation.

Reagents & Preparation[2][3][4][5][6][7][8]
  • Reaction Buffer (0.1 M Phosphate, 1 mM EDTA, pH 8.0):

    • Why EDTA? Chelates divalent cations (

      
      , 
      
      
      
      ) that catalyze the auto-oxidation of NECA.
    • Validation: Check pH at room temperature.[2] Incorrect pH is the #1 cause of error.

  • Ellman’s Reagent Stock (4 mg/mL):

    • Dissolve 4 mg DTNB in 1 mL Reaction Buffer.

    • Stability:[2] Prepare fresh. If the solution turns yellow before adding thiol, the DTNB has hydrolyzed and is invalid.

  • N-Ethylcysteamine Standard:

    • Prepare a fresh 10 mM stock in degassed water or buffer.

    • Caution: NECA is hygroscopic and oxidizes in air. Weigh quickly or use a liquid handling system under nitrogen if possible.

Step-by-Step Workflow
  • Baseline Measurement (Blanking):

    • In a cuvette or microplate well, add 50 µL of DTNB Stock to 950 µL of Reaction Buffer .

    • Measure Absorbance at 412 nm (

      
      ).[3]
      
    • Acceptance Criteria:

      
       should be < 0.05. If higher, discard DTNB.
      
  • Sample Reaction:

    • Add 10-50 µL of NECA sample to the cuvette containing the buffer/DTNB mixture.

    • Mix immediately by inversion or pipetting.

    • Incubate at Room Temperature for 15 minutes .

  • Measurement:

    • Measure Absorbance at 412 nm (

      
      ).[4][3][2][5]
      
    • Calculate

      
      .
      
Calculation (Beer-Lambert Law)

Calculate the concentration (


) of free thiol:


  • 
    : Corrected absorbance.
    
  • 
    : Extinction coefficient (14,150 M⁻¹cm⁻¹ ).[4]
    
  • 
    : Path length (1 cm for cuvettes; must be corrected for microplates).
    
  • 
    : Dilution factor.[6]
    
Troubleshooting & Self-Validation
  • Drifting Absorbance: If absorbance continues to rise after 15 minutes, your sample may contain a slow-reacting disulfide or a thioester hydrolyzing in situ.

  • Low Recovery: If NECA detection is lower than expected, rapid oxidation occurred before the assay. Solution: Add DTNB to the buffer before adding the NECA sample to capture the thiol immediately.

Workflow Logic Visualization

The following diagram illustrates the decision process for selecting the correct assay conditions for NECA.

MethodSelection Start Start: Quantify NECA ConcCheck Concentration > 5 µM? Start->ConcCheck pHCheck Is Sample Stable at pH 8? ConcCheck->pHCheck Yes mBBr Use Monobromobimane (Fluorescence/HPLC) ConcCheck->mBBr No (Trace Analysis) Ellman Use Ellman's Reagent (Standard Protocol) pHCheck->Ellman Yes (Stable) FourPDS Use 4-PDS (Aldrithiol) (Acidic pH Protocol) pHCheck->FourPDS No (Rapid Oxidation)

Figure 2: Decision tree for selecting the optimal thiol quantification method based on sample concentration and stability.

References

  • Ellman, G. L. (1959).[3][2] Tissue sulfhydryl groups.[3][2][7] Archives of Biochemistry and Biophysics, 82(1), 70-77.

  • Thermo Fisher Scientific. (2011). Ellman’s Reagent User Guide. Thermo Scientific Instructions.

  • Hansen, R. E., & Winther, J. R. (2009). An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. Analytical Biochemistry, 394(2), 147-158.

  • BenchChem. (2025).[8] A Head-to-Head Comparison: Bromobimane vs. Ellman's Reagent for Total Thiol Quantification. BenchChem Guides.

  • Riener, C. K., et al. (2002). Spectrophotometric quantification of thiols using 4,4'-dithiodipyridine. Analytical and Bioanalytical Chemistry, 373, 266–276.

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.